8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen
Description
Properties
IUPAC Name |
9-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-14(5-4-10-21(2,3)23)8-11-25-20-18-16(9-12-24-18)13-15-6-7-17(22)26-19(15)20/h4,6-10,12-13,23H,5,11H2,1-3H3/b10-4+,14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQCKFCFAJIRRT-OVXNXNIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CC=CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C/C=C/C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Bioactive Treasures: A Technical Guide to the Isolation and Characterization of Furanocoumarins from Australian Rutaceae
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and characterizing furanocoumarins from native Australian flora of the Rutaceae family. This document details experimental protocols, presents quantitative data for key isolated compounds, and visualizes experimental workflows and relevant biological signaling pathways.
Introduction to Furanocoumarins and Australian Rutaceae
Furanocoumarins are a class of naturally occurring organic compounds characterized by a furan (B31954) ring fused with a coumarin (B35378) skeleton. They are widely distributed in the plant kingdom and are particularly abundant in the Rutaceae family. Australian Rutaceae, encompassing genera such as Flindersia, Geijera, and Correa, represent a rich and largely untapped source of novel furanocoumarins with significant potential for drug discovery and development. These compounds have garnered considerable interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide focuses on the scientific approaches to unlock the potential of these bioactive molecules from Australian native plants.
Experimental Protocols: From Plant Material to Pure Compound
The isolation of furanocoumarins from plant sources involves a multi-step process, beginning with extraction and culminating in the purification of individual compounds. The choice of methodology is critical to ensure high yield and purity of the target molecules.
General Extraction and Isolation Workflow
The following diagram illustrates a typical workflow for the isolation of furanocoumarins from plant material.
Caption: General workflow for furanocoumarin isolation.
Detailed Experimental Protocols
-
Plant Material Preparation: The stem (2.0 kg) and wood bark (2.3 kg) of Flindersia brayleyana were dried and powdered.
-
Extraction: The powdered material was extracted with methanol (B129727).
-
Partitioning: The methanolic extracts were partitioned successively with dichloromethane (B109758) (CH2Cl2), butanol (BuOH), ethyl acetate (B1210297) (EtOAc), and water (H2O).
-
Fractionation of Dichloromethane Partition (Stem): The CH2Cl2 partition from the stem (47.3 g) was subjected to silica (B1680970) gel column chromatography using a gradient of CH2Cl2:MeOH to yield seven fractions (FCD1-FCD7).
-
Isolation from Fractions:
-
Fraction FCD1 (1.4 g) was further chromatographed with a CH2Cl2:MeOH gradient to give seven sub-fractions. Sub-fraction FCD1.4 (102.4 mg) was subjected to preparative thin-layer chromatography (PTLC) with 100% CH2Cl2 to yield seselin (2.3 mg).
-
Sub-fraction FCD1.4.5 (66.5 mg) was chromatographed on a silica gel column with a hexane:acetone gradient to afford braylin (B15695) (30.5 mg) and cedrelopsin (6.4 mg).
-
Fraction FCD5 (8.9 g) was chromatographed with a hexane:acetone gradient to yield nine sub-fractions. Further purification of these sub-fractions yielded cis-6-methoxykellactone (34.6 mg) and 6-methoxylomatin (35.2 mg).
-
-
Fractionation of Dichloromethane Partition (Wood Bark): The CH2Cl2 partition from the wood bark (18.5 g) was fractionated by silica gel column chromatography with a CH2Cl2:MeOH gradient to yield 13 fractions (FCMD1-FCMD13).
-
Isolation from Fractions: Fraction FCMD6 (1.1 g) was subjected to multiple chromatographic steps using a hexane:acetone gradient to yield brayleyanin (49.1 mg).
-
Plant Material Preparation: Dried and ground leaves of Correa species were used.
-
Extraction: A household espresso machine was used for pressurized hot water extraction (PHWE). The extraction was performed with 35% v/v ethanol (B145695) in water.
-
Isolation: The resulting aqueous ethanol extract was partitioned with an appropriate organic solvent (e.g., ethyl acetate). The organic phase was then concentrated and subjected to silica gel column chromatography and/or preparative HPLC for the isolation of individual furanocoumarins.
-
Plant Material Preparation: Pulverised leaves (250 g) of Geijera parviflora were used.
-
Extraction: Sequential solvent extraction was performed with dichloromethane (DCM) and methanol (MeOH).
-
Fractionation: The DCM crude extract was fractionated on a silica column, yielding 34 fractions.
-
Purification: Based on analytical HPLC and low-resolution LC-MS analysis, selected fractions were subjected to semi-preparative HPLC to purify individual compounds, including auraptene , 6′-dehydromarmin , and geiparvarin .
Quantitative Data of Isolated Furanocoumarins
The following tables summarize the quantitative data for furanocoumarins and related coumarins isolated from various Australian Rutaceae species.
Furanocoumarins and Coumarins from Flindersia brayleyana[1]
| Compound | Plant Part | Yield (mg) |
| Seselin | Stem | 2.3 |
| Braylin | Stem | 30.5 |
| Cedrelopsin | Stem | 6.4 |
| cis-6-methoxykellactone | Stem | 34.6 |
| 6-methoxylomatin | Stem | 35.2 |
| Brayleyanin | Wood Bark | 49.1 |
Furanocoumarins from Correa species (via PHWE)[2]
| Compound | Yield (% w/w) |
| Seselin | 1.0 |
| (+)-Epoxysuberosin | 1.2 |
| Alosin | 0.7 |
| (-)-Meranzin | 0.4 |
Characterization Data
Structural elucidation of the isolated furanocoumarins was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data for Selected Furanocoumarins
Braylin (from Flindersia brayleyana) [1]
-
Molecular Formula: C₁₅H₁₄O₄
-
Structure: 6-methoxy-7,8-(2',2'-dimethylpyrano-5?,6?)coumarin
Note: Detailed NMR and MS data for braylin and other compounds are often found in the supplementary information of the cited research articles. Accessing the full-text publications is recommended for a comprehensive analysis.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways of furanocoumarins from Australian Rutaceae are limited, research on furanocoumarins from other Rutaceae species and related plant families has shed light on their mechanisms of action, particularly in the context of anti-inflammatory and anticancer activities.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Furanocoumarins have been shown to exert anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated, leading to the expression of pro-inflammatory genes.
The following diagram illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of inhibition by furanocoumarins.
Caption: Simplified NF-κB pathway and potential furanocoumarin inhibition.
Studies on citrus peels have suggested that compounds like naringin (B1676962) and neohesperidin (B1678168) can inhibit the NF-κB pathway, providing a rationale for the anti-inflammatory properties of these plant materials[2][3][4]. It is plausible that furanocoumarins from Australian Rutaceae exert similar effects.
Conclusion and Future Directions
The Australian Rutaceae family is a promising source of structurally diverse furanocoumarins with significant therapeutic potential. This guide has outlined the key methodologies for their isolation and characterization, providing a foundation for further research and development. While progress has been made in identifying novel compounds, a significant opportunity exists to expand the scope of these investigations.
Future research should focus on:
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Comprehensive Phytochemical Profiling: Systematic screening of a wider range of Australian Rutaceae species to identify new furanocoumarins.
-
Detailed Bioactivity Studies: Elucidating the specific mechanisms of action and signaling pathways modulated by these compounds.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the relationship between the chemical structure of these furanocoumarins and their biological activity, guiding the synthesis of more potent analogues.
By leveraging the methodologies and knowledge presented in this guide, researchers and drug development professionals can accelerate the discovery and development of new therapeutic agents from Australia's unique botanical heritage.
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and anti-inflammatory activity through inhibition of NF-κB and sEH of some citrus peel and phytoconstituent characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti-inflammatory activity through inhibition of NF-κB and sEH of some citrus peel and phytoconstituent characteristics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Quantum Yield of Singlet Oxygen Generation by Psoralen Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the singlet oxygen quantum yield of psoralen (B192213) derivatives. Despite a thorough search of available scientific literature, no specific data for the singlet oxygen quantum yield of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen was found. The quantitative data and experimental protocols presented herein are based on the parent compound, psoralen, and other relevant derivatives, and serve as a guide for the experimental determination of this value for the compound of interest.
Introduction to Psoralens and Singlet Oxygen Generation
Psoralens are a class of naturally occurring furocoumarins that have been extensively studied for their photochemical and photobiological activities.[1] When activated by ultraviolet A (UVA) radiation, psoralens can participate in two types of photoreactions: DNA photoaddition and the generation of reactive oxygen species (ROS), including singlet oxygen (¹O₂).[2][3] The efficiency of singlet oxygen generation is a critical parameter for assessing the potential of a psoralen derivative in applications such as photodynamic therapy (PDT), where ¹O₂ is a key cytotoxic agent.[2] The quantum yield of singlet oxygen generation (ΦΔ) quantifies this efficiency, representing the fraction of absorbed photons that result in the formation of singlet oxygen.
Quantitative Data for Singlet Oxygen Quantum Yield of Psoralen and its Derivatives
The following table summarizes the available data for the singlet oxygen quantum yield of psoralen and some of its derivatives in various solvents. This data is crucial for comparative studies and for understanding the structure-activity relationships that govern the photophysical properties of these compounds.
| Compound | Solvent | Quantum Yield (ΦΔ) | Reference |
| Psoralen | CCl₄ | 0.0055 | [4][5] |
| Angelicin | CCl₄ | 0.0026 | [4][5] |
| 8-Methoxypsoralen (8-MOP) | CCl₄ | 0.002 | [4][5] |
| Psoralen | Aqueous | 0.18 | [4] |
| 5-Methoxypsoralen | Aqueous | 0.013 | [4] |
| 8-Methoxypsoralen (8-MOP) | Aqueous | 0.035 | [4] |
| Sulfur and Selenium Analogs of Psoralen | CCl₄ | Generally higher than psoralen | [6] |
Experimental Protocols for Determining Singlet Oxygen Quantum Yield
The determination of the singlet oxygen quantum yield is essential for characterizing photosensitizers.[7] Two primary methods are employed for this purpose: direct measurement via time-resolved phosphorescence detection and indirect measurement using chemical trapping agents.[7][8]
Direct Method: Time-Resolved Near-Infrared Phosphorescence Detection
This is the most reliable and direct method for quantifying singlet oxygen.[9] It involves the detection of the weak near-infrared phosphorescence emitted by singlet oxygen as it decays back to its ground state, with a characteristic emission peak around 1270 nm.[9][10]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the psoralen derivative in the solvent of interest.
-
Prepare a solution of a standard photosensitizer with a known ΦΔ in the same solvent.
-
Adjust the concentrations of both solutions to have the same absorbance at the excitation wavelength.
-
-
Instrumentation:
-
A pulsed laser is used as the excitation source.
-
A high-sensitivity near-infrared detector, such as a germanium photodiode or a superconducting single-photon detector, is required.[9]
-
Time-correlated single-photon counting (TCSPC) electronics are used to measure the phosphorescence decay kinetics.[9]
-
-
Measurement:
-
Excite the sample with a laser pulse.
-
Record the time-resolved phosphorescence decay of singlet oxygen at 1270 nm.[10]
-
Repeat the measurement for the standard photosensitizer under identical conditions.
-
-
Data Analysis:
-
The initial intensity of the phosphorescence signal is proportional to the amount of singlet oxygen generated.
-
The quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_standard * (I_sample / I_standard)
where I_sample and I_standard are the initial phosphorescence intensities of the sample and the standard, respectively.
-
Indirect Method: Chemical Trapping
This method relies on a chemical acceptor that specifically reacts with singlet oxygen, leading to a change in its absorption or fluorescence properties.[7][11] 9,10-Diphenylanthracene (DPA) and 1,3-diphenylisobenzofuran (B146845) (DPBF) are commonly used trapping agents.[11][12]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution containing the psoralen derivative and the chemical trapping agent (e.g., DPA) in the chosen solvent.
-
Prepare a similar solution with a standard photosensitizer.
-
Ensure both solutions are saturated with oxygen.[12]
-
-
Irradiation:
-
Irradiate the solutions with a monochromatic light source at a wavelength where the photosensitizer absorbs but the trapping agent does not.
-
Monitor the change in absorbance or fluorescence of the trapping agent at regular time intervals.[12]
-
-
Data Analysis:
-
The rate of consumption of the trapping agent is proportional to the rate of singlet oxygen generation.
-
The quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) * (F_standard / F_sample)
where k is the rate of change of the trapping agent's signal, and F is the absorption correction factor.
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining singlet oxygen quantum yield and the general signaling pathway of psoralen-induced phototoxicity.
Caption: Experimental workflows for determining singlet oxygen quantum yield.
Caption: Psoralen-mediated generation of singlet oxygen and cellular effects.
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen as a Photosensitizers for Photodynamic Therapy by Means of In Vitro Cherenkov Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. [Photogeneration of singlet oxygen by psoralens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Singlet oxygen quantum yield of sulfur and selenium analogs of psoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors | Springer Nature Experiments [experiments.springernature.com]
- 9. Singlet oxygen phosphorescence imaging by superconducting single-photon detector and time-correlated single-photon counting [opg.optica.org]
- 10. Time-resolved investigations of singlet oxygen luminescence in vitro and in vivo [jbaier.de]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen: A Technical Guide to Mechanisms Beyond DNA Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen, a derivative of the naturally occurring furanocoumarin 8-methoxypsoralen (8-MOP), has been a cornerstone of photochemotherapy, particularly in Psoralen (B192213) + Ultraviolet A (PUVA) therapy for skin disorders like psoriasis and vitiligo.[1][2] The classical mechanism of action involves the UVA-induced formation of covalent crosslinks with DNA, leading to inhibition of cell proliferation and induction of apoptosis.[3][4] However, a growing body of evidence reveals that the biological activities of 8-MOP and its derivatives extend far beyond this singular mechanism. This technical guide provides an in-depth exploration of these alternative pathways, focusing on apoptosis induction, modulation of cellular signaling, immunomodulatory effects, and anti-inflammatory and antioxidant properties, independent of its photoactivation.
Induction of Apoptosis
Independent of UVA irradiation, 8-MOP has been demonstrated to induce apoptosis in various cancer cell lines, including human gastric and hepatocellular carcinoma cells.[1][5] This pro-apoptotic activity is orchestrated through multiple pathways.
p53-Dependent and Independent Apoptosis
In human gastric cancer cells (SNU1), 8-MOP treatment leads to G1-phase cell cycle arrest and subsequent apoptosis through the upregulation of the tumor suppressor protein p53 and activation of caspase-3.[1] Knockdown of p53 has been shown to abrogate this G1-arrest, confirming the pivotal role of p53 in this process.
Mitochondrial (Intrinsic) Apoptosis Pathway
In human hepatocellular carcinoma HepG2 cells, 8-MOP triggers the intrinsic apoptosis pathway.[5] This is characterized by an increased Bax/Bcl-2 ratio, which leads to a collapse of the mitochondrial membrane potential, and subsequent release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm and nucleus, respectively.[5]
Role of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is a key event in 8-MOP-induced apoptosis.[5] In HepG2 cells, a significant increase in intracellular ROS is observed following 8-MOP treatment, and the eradication of this ROS significantly abolishes the apoptotic effects of the compound.[5]
Experimental Protocols: Apoptosis Assays
-
Cell Viability Assay (MTT): Cells are seeded in 96-well plates, treated with varying concentrations of 8-MOP for specified durations. MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[5]
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis:
-
Apoptosis: Cells are treated with 8-MOP, harvested, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (early and late) is quantified using a flow cytometer.[5]
-
Cell Cycle: Treated cells are fixed, stained with a DNA-intercalating dye like DAPI or PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
-
Western Blot Analysis for Apoptosis-Related Proteins: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptotic proteins (e.g., p53, caspase-3, Bax, Bcl-2, cytochrome c, AIF), followed by incubation with secondary antibodies and chemiluminescent detection.[5]
-
Mitochondrial Membrane Potential (MMP) Assay: Treated cells are stained with a fluorescent dye like JC-1, which aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm upon MMP collapse (green fluorescence). The change in fluorescence is measured by flow cytometry.[5]
-
Intracellular ROS Detection: Cells are treated with 8-MOP and then incubated with a ROS-sensitive fluorescent probe, such as DCFH-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer.[5]
Quantitative Data: 8-MOP Induced Apoptosis in Cancer Cells
| Cell Line | Concentration of 8-MOP | Duration of Treatment | Key Observations | Reference |
| SNU1 (Gastric Cancer) | 100, 200, 300 µM | 24 h | Dose-dependent G1-arrest and apoptosis. Upregulation of p53 and activation of caspase-3. | |
| HepG2 (Hepatocellular Carcinoma) | 25, 50, 100 µM | 48 h | Dose-dependent decrease in cell viability and increase in apoptosis rate (from 4.49% to 31.45%). Increased Bax/Bcl-2 ratio, collapsed MMP, and increased ROS generation. | [5] |
Modulation of Cellular Signaling Pathways
8-MOP exerts significant influence over several critical intracellular signaling cascades that are often dysregulated in disease states.
PI3K/Akt, ERK, and STAT3 Pathways
In the context of gastric cancer, the apoptotic and anti-metastatic effects of 8-MOP are associated with the inactivation of key signaling kinases, including phosphorylated PI3K, ERK2, and STAT3.[1] Similarly, in hepatocellular carcinoma, 8-MOP has been shown to drastically decrease the activation of the ERK1/2 pathway, which plays a role in its pro-apoptotic effects.[5]
NF-κB Pathway
8-MOP demonstrates anti-inflammatory properties by inhibiting the NF-κB pathway.[6] In a model of osteoarthritis, 8-MOP was found to suppress the phosphorylation of the NF-κB p65 subunit. This inhibitory effect is mediated, at least in part, through the upregulation of Sirtuin-1 (SIRT1).[6]
Experimental Protocols: Signaling Pathway Analysis
-
Western Blot for Phosphorylated Proteins: To assess the activation state of signaling pathways, Western blot analysis is performed on cell lysates using antibodies specific to the phosphorylated forms of target proteins (e.g., p-PI3K, p-ERK, p-STAT3, p-NF-κB p65). Total protein levels are also measured as a control.[6]
-
Dual-Luciferase Reporter Assay for NF-κB Activity: Cells are co-transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene and a control plasmid. Following treatment with 8-MOP, the luciferase activity is measured to determine the transcriptional activity of NF-κB.[6]
Diagram of 8-MOP's Effect on Key Signaling Pathways
Caption: Signaling pathways modulated by 8-MOP.
Immunomodulatory Effects
8-MOP, particularly in combination with UVA, exhibits profound immunomodulatory activities, which are believed to contribute significantly to its therapeutic efficacy in immune-mediated diseases.
Modulation of Cytokine Production
8-MOP/UVA treatment can alter the cytokine profile of various immune cells, including T-lymphocytes, keratinocytes, and monocytes.[7] While many studies report a reduction in cytokine production, reflecting cellular damage, some findings indicate a more nuanced effect. For instance, 8-MOP/UVA can transiently augment the expression of Th1 cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), while reducing the expression of Th2 cytokines such as interleukin-4 (IL-4) and interleukin-10 (IL-10).[8] This suggests a Th1-skewing action that could be beneficial in Th2-mediated diseases.[8] Even without UVA, 8-MOP has been shown to inhibit the release of IL-4 and IL-13 from human basophils in a concentration-dependent manner.[9]
Effects on T-Lymphocyte Function
In vitro studies on human peripheral blood mononuclear cells have shown that 8-MOP can delay lymphocyte proliferation, IL-2 production, and IL-2 receptor expression when stimulated with phytohemagglutinin (PHA).[10] At suboptimal PHA concentrations, 8-MOP causes a sustained inhibition of these functions, which can be restored by the addition of exogenous IL-2.[10]
Experimental Protocols: Immunomodulation Assays
-
Cytokine Quantification (ELISA and qRT-PCR):
-
ELISA: Supernatants from treated cell cultures are collected, and the concentrations of specific cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) are measured using enzyme-linked immunosorbent assay (ELISA) kits.[6]
-
qRT-PCR: Total RNA is extracted from treated cells, reverse-transcribed to cDNA, and the expression levels of cytokine genes are quantified by real-time quantitative polymerase chain reaction (qRT-PCR) using specific primers.[6][8]
-
-
Lymphocyte Proliferation Assay: Peripheral blood mononuclear cells are stimulated with a mitogen (e.g., PHA) in the presence or absence of 8-MOP. Cell proliferation is assessed by measuring the incorporation of radiolabeled thymidine (B127349) (e.g., ³H-thymidine) or using dye-based assays.[10][11]
Quantitative Data: 8-MOP's Effect on Cytokine Release from Human Basophils
| Mediator | 8-MOP Concentration | % Inhibition (8-MOP alone) | % Inhibition (8-MOP + 5 J/cm² UVA) | Reference |
| Histamine | 500 ng/ml | ~40% | ~60% | [9] |
| LTC₄ | 500 ng/ml | ~35% | ~55% | [9] |
| IL-4 | 500 ng/ml | ~45% | ~70% | [9] |
| IL-13 | 500 ng/ml | ~50% | ~75% | [9] |
Anti-inflammatory and Antioxidant Roles
Recent studies have highlighted the anti-inflammatory and antioxidant capabilities of 8-MOP, particularly in the context of osteoarthritis.[6]
Attenuation of Inflammatory and Oxidative Stress Responses
In IL-1β-stimulated rat chondrocytes, 8-MOP has been shown to reduce the expression of inflammatory cytokines (IL-1β, IL-6, TNF-α) and mitigate oxidative stress by decreasing levels of malondialdehyde (MDA) and increasing the levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-PX).[6] These protective effects were also observed in an in vivo rat model of osteoarthritis.[6]
Activation of the AMPK/SIRT1 Pathway
The anti-inflammatory and antioxidant effects of 8-MOP in chondrocytes are linked to the activation of the AMPK/SIRT1 pathway.[6] 8-MOP promotes the phosphorylation of AMPKα and enhances the expression of SIRT1, which in turn inhibits the pro-inflammatory NF-κB pathway.[6]
Experimental Workflow for Investigating Anti-inflammatory Effects
Caption: Experimental workflow for in vitro anti-inflammatory studies.
Inhibition of Metastasis
Beyond its cytotoxic effects, 8-MOP has demonstrated anti-metastatic properties. In human gastric cancer cells, 8-MOP treatment decreases the expression of metastasis-related proteins, including Matrix Metalloproteinase-2 (MMP-2), MMP-9, and Snail.[1] This effect is independent of p53 status and correlates with a dose-dependent decrease in the wound healing, migration, and invasion ability of the cancer cells.
Experimental Protocols: Metastasis Assays
-
Wound Healing Assay: A scratch is made in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified in the presence or absence of 8-MOP.
-
Transwell Migration and Invasion Assays: Cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion). The number of cells that migrate or invade through the membrane to the lower chamber in response to a chemoattractant is quantified.
Cellular Binding Sites Independent of DNA
Early research has suggested that the biological effects of psoralens may not be solely dependent on their interaction with DNA. Specific, saturable, and high-affinity binding sites for 8-MOP have been identified on the surface and in the cytoplasm of various cell lines.[12][13] Scatchard analysis in HeLa cells revealed two classes of binding sites.[12][14] It has been hypothesized that the binding of psoralens to these receptors, followed by UVA activation, leads to alterations in cell surface membranes, including the phosphorylation of the epidermal growth factor (EGF) receptor, thereby disrupting normal growth factor signaling.[13][15]
The mechanism of action of this compound is multifaceted and extends well beyond its established role as a DNA crosslinking agent. Its ability to induce apoptosis, modulate critical cellular signaling pathways such as PI3K/Akt, ERK, and NF-κB, exert immunomodulatory effects by altering cytokine profiles, and inhibit cancer cell metastasis underscores its potential as a versatile therapeutic agent. These DNA-independent mechanisms are crucial for understanding its full therapeutic potential and for the development of new applications in oncology, immunology, and inflammatory diseases. Further research into these pathways will undoubtedly unveil new opportunities for drug development and combination therapies.
References
- 1. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 2. 8-MOP (Methoxsalen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Beyond 8-methoxypsoralen as the photosensitizer for extracorporeal photopheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. 8-Methoxypsoralen has Anti-inflammatory and Antioxidant Roles in Osteoarthritis Through SIRT1/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of cytokine production by 8-methoxypsoralen and UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of T lymphocytes with 8-methoxypsoralen plus ultraviolet A induces transient but biologically active Th1-skewing cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Methoxypsoralen and long-wave ultraviolet A inhibit the release of proinflammatory mediators and cytokines from human Fc epsilon RI+ cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that 8-methoxypsoralen (8-MOP) is a T-lymphocyte immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 8-methoxypsoralen (8-MOP) and UVA on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A possible mechanism of psoralen phototoxicity not involving direct interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro anti-inflammatory activity of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen
Disclaimer: This technical guide addresses the in vitro anti-inflammatory activity of psoralen (B192213) derivatives, with a focus on 8-hydroxypsoralen (xanthotoxol) and 8-methoxypsoralen. To date, no specific scientific literature detailing the in vitro anti-inflammatory properties of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen could be identified. The following data and protocols are based on studies of structurally related psoralen compounds and are intended to provide a representative overview for researchers, scientists, and drug development professionals.
Psoralen and its derivatives are a class of naturally occurring furocoumarins that have demonstrated a range of biological activities, including anti-inflammatory effects.[1][2] These compounds have been investigated for their potential to modulate key inflammatory pathways, offering promising avenues for the development of new therapeutic agents. This guide summarizes the key findings on the in vitro anti-inflammatory effects of prominent psoralen derivatives, details the experimental methodologies used for their evaluation, and illustrates the underlying molecular mechanisms.
Data Presentation
The anti-inflammatory activity of psoralen derivatives has been quantified through various in vitro assays. The following tables summarize the inhibitory effects of 8-hydroxypsoralen (xanthotoxol) on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Effect of 8-Hydroxypsoralen (Xanthotoxol) on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Concentration | Nitric Oxide (NO) Production Inhibition | Prostaglandin E2 (PGE2) Production Inhibition |
| 62.5 µM | Data not specified | Significant Inhibition |
| 125 µM | Significant Inhibition | Significant Inhibition |
| 250 µM | Significant Inhibition | 93.24% reduction compared to LPS-only group[1] |
Table 2: Effect of 8-Hydroxypsoralen (Xanthotoxol) on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Concentration | IL-1β Production | IL-6 Production | TNF-α Production |
| 62.5 µM | Concentration-dependent inhibition | Concentration-dependent inhibition | No significant effect |
| 125 µM | Concentration-dependent inhibition | Concentration-dependent inhibition | No significant effect |
| 250 µM | Concentration-dependent inhibition | Concentration-dependent inhibition | No significant effect |
Note: The studies reviewed indicate a concentration-dependent inhibition but do not always provide specific percentage inhibition values at each concentration for all mediators.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory activity of psoralen derivatives.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.[1]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: RAW 264.7 cells are seeded in appropriate well plates and allowed to adhere for 24 hours.[1] Subsequently, the cells are pre-treated with various concentrations of the psoralen derivative (e.g., 62.5, 125, and 250 µM for xanthotoxol) for a specified period before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1]
2. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and treated with the test compound and LPS as described above.[1]
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved using a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).[1]
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
-
3. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
RAW 264.7 cells are cultured and treated in a 24-well plate.[1]
-
After 24 hours of incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a 96-well plate.[1]
-
The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.
-
The absorbance is measured at 540 nm.[1] The concentration of nitrite is determined using a standard curve of sodium nitrite.
-
4. Prostaglandin E2 (PGE2) and Cytokine (IL-1β, IL-6, TNF-α) Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as PGE2 and cytokines, in the cell culture supernatant.
-
Procedure:
-
Supernatants from treated and untreated RAW 264.7 cells are collected.[1]
-
Commercially available ELISA kits for PGE2, IL-1β, IL-6, and TNF-α are used according to the manufacturer's instructions.[1]
-
The absorbance is measured using a microplate reader, and the concentrations of the inflammatory mediators are calculated based on a standard curve.
-
5. Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as iNOS, COX-2, and phosphorylated components of the MAPK and NF-κB pathways.
-
Procedure:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, phospho-p38, phospho-JNK, phospho-IκBα, p65).[3][4]
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow for assessing in vitro anti-inflammatory activity and the key signaling pathways modulated by psoralen derivatives.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Caption: Psoralen derivatives inhibit MAPK and NF-κB signaling pathways.
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
Studies on psoralen derivatives like 8-hydroxypsoralen (xanthotoxol) have elucidated their anti-inflammatory mechanism, which primarily involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3][4]
In response to inflammatory stimuli such as LPS, macrophages activate these pathways, leading to the production of pro-inflammatory mediators.[2]
-
NF-κB Pathway: LPS stimulation typically leads to the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[5] This releases the NF-κB (p65) dimer, allowing it to translocate from the cytoplasm to the nucleus.[1] In the nucleus, NF-κB acts as a transcription factor, upregulating the expression of genes encoding pro-inflammatory proteins like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[1] Psoralen derivatives have been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation and sequestering NF-κB in the cytoplasm, which in turn suppresses the expression of inflammatory genes.[3][4]
-
MAPK Pathway: The MAPK family, including p38 MAPK and c-Jun N-terminal kinase (JNK), are key regulators of inflammatory processes.[6] Upon LPS stimulation, these kinases are phosphorylated and activated, leading to the activation of downstream transcription factors such as AP-1.[6] This contributes to the expression of inflammatory mediators. Xanthotoxol has been observed to suppress the LPS-stimulated phosphorylation of p38 and JNK in RAW 264.7 cells, indicating that its anti-inflammatory effects are also mediated through the inhibition of the MAPK pathway.[3][4]
By targeting these critical signaling pathways, psoralen derivatives effectively reduce the production of NO, PGE2, IL-1β, and IL-6, demonstrating their potential as anti-inflammatory agents.[1]
References
- 1. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Methoxypsoralen has Anti-inflammatory and Antioxidant Roles in Osteoarthritis Through SIRT1/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. synapse.koreamed.org [synapse.koreamed.org]
Screening of Novel Furanocoumarins for Antiproliferative Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and key findings in the screening of novel furanocoumarins for their antiproliferative effects. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret experiments in this promising area of cancer research. Furanocoumarins, a class of naturally occurring compounds, have demonstrated significant potential as anticancer agents by modulating various signaling pathways and inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Quantitative Analysis of Antiproliferative Activity
A critical step in the evaluation of novel furanocoumarins is the quantitative assessment of their ability to inhibit cancer cell proliferation. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the reported IC50 values for several furanocoumarins against a variety of human cancer cell lines.
Table 1: Antiproliferative Activity (IC50) of Imperatorin
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 78 | [4] |
| HepG2 | Liver Cancer | Varies by study | [3] |
| SGC-7901 | Gastric Adenocarcinoma | Varies by study | [1] |
| TE671 | Rhabdomyosarcoma | 111.2 | [5] |
| RK33 | Larynx Cancer | 67.8 | [5] |
Table 2: Antiproliferative Activity (IC50) of Bergapten
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 40.05 | [6] |
| HT-29 | Colon Cancer | 332.4 | [6] |
| SW680 | Colon Cancer | 354.5 | [6] |
| HOS | Osteosarcoma | 257.5 | [6] |
| RPMI8226 | Multiple Myeloma | 1272 | [6] |
| U266 | Multiple Myeloma | 1190 | [6] |
| MK-1 | Gastric Cancer | 193.0 | [6] |
| HeLa | Cervical Cancer | 43.5 | [6] |
| BCPAP | Papillary Thyroid Cancer | 10 and 15 (dose-dependent inhibition) | [7] |
| DLD-1 | Colorectal Cancer | 30 and 50 (dose-dependent viability decrease) | [8] |
| LoVo | Colorectal Cancer | 30 and 50 (dose-dependent viability decrease) | [8] |
Table 3: Antiproliferative Activity (IC50) of Psoralen (B192213) and its Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 4,4',8-trimethylpsoralen | HL60 | Leukemia | 6.6 | |
| Psoralen | T47-D | Breast Cancer | >100 | [9] |
| 4-bromobenzyl amide derivative of psoralen (3c) | T47-D | Breast Cancer | 10.14 | [9] |
| Furanylamide derivative of psoralen (3g) (with UVA) | SK-BR-3 | Breast Cancer | 2.71 | [9] |
| Psoralen | MCF-7 | Breast Cancer | Varies with treatment duration | [10][11] |
| Psoralen | MDA-MB-231 | Breast Cancer | Varies with treatment duration | [10][11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of research findings. This section provides methodologies for key assays used in the screening of furanocoumarins for antiproliferative effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Furanocoumarin stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furanocoumarin compounds in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the furanocoumarin) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with the furanocoumarin for the specified duration. For adherent cells, use trypsin-EDTA to detach them from the culture flask.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and wash them once with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS and add the cell suspension dropwise into 9 mL of cold 70% ethanol while vortexing. Fix the cells overnight at -20°C.
-
Washing and RNase Treatment: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 1 mL of PBS containing 100 µg/mL of RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 50 µg/mL of Propidium Iodide to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the antiproliferative effects of furanocoumarins is essential for a deeper understanding of their mechanisms of action. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for screening novel furanocoumarins.
Caption: Imperatorin-mediated inhibition of the PI3K/Akt signaling pathway.[12][13][14]
Caption: Psoralen-induced G1 cell cycle arrest via modulation of the Wnt/β-catenin pathway.[10][11][15]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imperatorin exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imperatorin as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bergapten attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bergapten induces G1 arrest and pro-apoptotic cascade in colorectal cancer cells associating with p53/p21/PTEN axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psoralen induced cell cycle arrest by modulating Wnt/β-catenin pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imperatorin induces autophagy and G0/G1 phase arrest via PTEN-PI3K-AKT-mTOR/p21 signaling pathway in human osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Imperatorin efficiently blocks TNF-α-mediated activation of ROS/PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Psoralen induced cell cycle arrest by modulating Wnt/β-catenin pathway in breast cancer cells | Semantic Scholar [semanticscholar.org]
8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen: A Molecular Probe for Elucidating DNA Structure and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Psoralens, a class of naturally occurring furocoumarins, have long been recognized for their unique photoreactive properties and their ability to covalently bind to DNA upon activation by ultraviolet A (UVA) light. This interaction has been harnessed for therapeutic applications, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis. Beyond its clinical utility, the specific and quantifiable nature of the psoralen-DNA interaction makes these molecules powerful tools for probing DNA structure, replication, and repair. This technical guide focuses on 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen, a derivative of the psoralen (B192213) core structure, as a molecular probe. While specific experimental data for this particular derivative is limited, this guide will provide a comprehensive overview of the principles of using 8-substituted psoralens for DNA analysis, drawing on established knowledge of closely related and well-studied analogs such as 8-methoxypsoralen (8-MOP). We will detail the synthesis, mechanism of action, experimental protocols for its use in DNA footprinting and cross-linking studies, and the cellular signaling pathways elicited by the DNA adducts formed.
Introduction to Psoralens as DNA Probes
Psoralens are planar, tricyclic compounds that intercalate into the DNA double helix, positioning themselves between base pairs. Upon exposure to long-wave UVA radiation (320-400 nm), an excited state of the psoralen molecule is formed, which can then react with adjacent pyrimidine (B1678525) bases, primarily thymine (B56734), to form covalent adducts. This photoreaction can result in two main types of lesions: monoadducts, where the psoralen is attached to a single DNA strand, and interstrand cross-links (ICLs), where the psoralen molecule bridges the two complementary strands of the DNA helix.
The formation of these adducts is not random; psoralens show a preference for intercalating at 5'-AT-3' sites. This sequence specificity, combined with the ability to control the reaction with light, makes psoralens invaluable as molecular probes. The bulky side chain at the 8-position of the psoralen core, such as the 7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy group, can influence the molecule's solubility, membrane permeability, and DNA binding affinity, offering opportunities to fine-tune its properties as a probe.
Synthesis of this compound
The synthesis of 8-alkoxypsoralen derivatives generally starts from xanthotoxol (B1684193) (8-hydroxypsoralen), which can be isolated from natural sources or synthesized. The desired alkoxy side chain is then introduced via a Williamson ether synthesis.
Proposed Synthesis Protocol:
-
Starting Material: Xanthotoxol (8-hydroxypsoralen).
-
Alkylation: The hydroxyl group of xanthotoxol is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or acetone.
-
Side Chain Introduction: The resulting phenoxide is then reacted with a suitable alkylating agent containing the desired side chain. For this compound, the alkylating agent would be a halide or tosylate derivative of 7-hydroxy-3,7-dimethyl-2,5-octadienol.
-
Purification: The final product is purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.
A general synthetic scheme for 8-alkoxypsoralen derivatives is presented below.
Caption: Proposed synthesis of this compound.
Mechanism of Action: DNA Intercalation and Photoadduct Formation
The interaction of this compound with DNA is a two-step process:
-
Intercalation (Dark Binding): In the absence of light, the planar psoralen moiety non-covalently intercalates into the DNA double helix. This process is driven by hydrophobic and van der Waals interactions between the psoralen ring system and the DNA base pairs. The bulky, flexible side chain at the 8-position likely resides in the major or minor groove of the DNA and can influence the binding affinity and orientation of the intercalated psoralen.
-
Photobinding (Covalent Adduct Formation): Upon irradiation with UVA light, the intercalated psoralen absorbs a photon, promoting it to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is highly reactive and can undergo a [2+2] cycloaddition reaction with the 5,6-double bond of an adjacent thymine base. This results in the formation of a furan-side monoadduct. Absorption of a second photon by the furan-side monoadduct can lead to a second cycloaddition reaction between the pyrone-side of the psoralen and a thymine on the complementary DNA strand, resulting in an interstrand cross-link (ICL).
Caption: Mechanism of psoralen-DNA photoadduct formation.
Quantitative Data on Psoralen-DNA Interactions
Table 1: DNA Binding and Photoreactivity of Psoralen Derivatives
| Psoralen Derivative | Dissociation Constant (Kd) (M) | Reaction Quantum Yield (Φ) | Reference |
| 8-Methoxypsoralen (8-MOP) | 1.4 x 10-3 | 0.04 | [1] |
| 4,5',8-Trimethylpsoralen (TMP) | - | 0.4 | [2] |
| 5-Methoxypsoralen (5-MOP) | 3.5 x 10-4 | - |
Note: The dissociation constant and quantum yield are dependent on experimental conditions such as solvent, temperature, and DNA sequence.
Table 2: Yield of DNA Adducts Induced by Psoralen Derivatives and UVA Irradiation
| Psoralen Derivative | UVA Dose (J/cm²) | Monoadducts (per 10⁶ nucleotides) | Interstrand Cross-links (per 10³ nucleotides) | Reference |
| 8-Methoxypsoralen (8-MOP) | 0.5 - 10.0 | 7.6 - 51 | - | [3] |
| Amotosalen (S-59) | 0.5 - 10.0 | 22 - 215 | 3.9 - 12.8 | [3] |
Note: The relative amounts of monoadducts and ICLs can be modulated by the duration and intensity of UVA irradiation.
Experimental Protocols
The use of this compound as a molecular probe involves several key experimental techniques.
DNA Footprinting
Psoralen footprinting can be used to identify regions of DNA that are protected from psoralen intercalation and photobinding, for example, by DNA-binding proteins.
Protocol:
-
Incubation: Incubate the DNA of interest with the protein or ligand being studied to allow for complex formation.
-
Psoralen Addition: Add this compound to the mixture and allow it to intercalate into the DNA.
-
UVA Irradiation: Expose the sample to a controlled dose of UVA light to induce photoadduct formation.
-
DNA Purification: Purify the DNA to remove the protein and unbound psoralen.
-
Analysis: The sites of psoralen adduct formation can be mapped using various techniques, such as primer extension analysis or by using restriction enzymes that are blocked by the presence of a psoralen adduct. The "footprint" of the bound protein will appear as a region of DNA with reduced or no psoralen modification.
DNA Cross-linking Assays
These assays are used to quantify the formation of interstrand cross-links.
Protocol:
-
Treatment: Treat cells or isolated DNA with this compound and irradiate with UVA light.
-
DNA Isolation and Denaturation: Isolate the genomic DNA and denature it using heat or alkaline conditions.
-
Separation: Separate the single-stranded and double-stranded (cross-linked) DNA using techniques such as gel electrophoresis or chromatography.
-
Quantification: The amount of cross-linked DNA can be quantified by various methods, including fluorescence detection if a fluorescently tagged psoralen is used, or by quantitative PCR.
Fluorescence Spectroscopy
The intrinsic fluorescence of the psoralen moiety can be used to study its interaction with DNA.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable buffer.
-
Titration: Titrate the psoralen solution with increasing concentrations of DNA.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the psoralen at each DNA concentration.
-
Data Analysis: The quenching or enhancement of the psoralen fluorescence upon binding to DNA can be used to determine the binding constant (Kd) and stoichiometry of the interaction.[2]
Quantitative Analysis of DNA Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of psoralen-DNA adducts.
Protocol:
-
DNA Isolation and Digestion: Isolate genomic DNA from cells treated with the psoralen derivative and UVA light. Digest the DNA to individual nucleosides or short oligonucleotides using a cocktail of enzymes (e.g., nuclease P1, phosphodiesterases, and alkaline phosphatase).[4]
-
LC Separation: Separate the digested DNA components using reverse-phase high-performance liquid chromatography (HPLC).
-
MS/MS Detection: Detect and quantify the specific psoralen-DNA adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are typically used for accurate quantification.[4]
Caption: Workflow for LC-MS/MS analysis of psoralen-DNA adducts.
Cellular Signaling Pathways Triggered by Psoralen-DNA Adducts
The formation of psoralen-DNA adducts, particularly ICLs, represents a significant challenge to the cell's machinery for DNA replication and transcription. This damage triggers a complex network of cellular responses aimed at repairing the lesion and maintaining genomic integrity.
DNA Damage Response and Cell Cycle Arrest
Psoralen-induced ICLs are potent activators of the DNA Damage Response (DDR). The stalled replication forks and transcription complexes at the site of the ICL are recognized by sensor proteins, leading to the activation of checkpoint kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated). These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53, leading to cell cycle arrest, typically in the G2/M phase, to allow time for DNA repair.[5]
DNA Repair Pathways
The primary pathway for the repair of psoralen-induced ICLs in mammalian cells is the Fanconi Anemia (FA) pathway. This intricate pathway involves a core complex of proteins that recognizes the ICL and initiates a series of events, including nucleolytic incisions on either side of the cross-link, translesion synthesis to bypass the lesion, and homologous recombination to restore the original DNA sequence.
In addition to the FA pathway, components of the Nucleotide Excision Repair (NER) and Base Excision Repair (BER) pathways have also been implicated in the processing of psoralen-DNA adducts, particularly monoadducts.[6]
Caption: Cellular response to psoralen-induced DNA interstrand cross-links.
Conclusion
This compound, as a representative of the 8-alkoxypsoralen family, holds significant potential as a molecular probe for investigating the intricate structures and functions of DNA. By leveraging its ability to form light-inducible covalent adducts with DNA, researchers can gain valuable insights into protein-DNA interactions, DNA topology, and the cellular mechanisms of DNA repair. While further studies are needed to fully characterize the specific properties of this derivative, the established methodologies and the wealth of knowledge from related psoralen compounds provide a solid foundation for its application in molecular biology and drug development. The ability to synthesize a variety of 8-substituted psoralens with tailored properties will undoubtedly continue to expand the utility of this versatile class of molecules in unraveling the complexities of the genome.
References
- 1. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEIL1 Responds and Binds to Psoralen-induced DNA Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Psoralens are a class of naturally occurring organic compounds known as linear furanocoumarins.[1] Structurally, they are derivatives of coumarin (B35378) with a fused furan (B31954) ring.[1] These phytochemicals are produced by plants as a defense mechanism and are well-known for their photosensitizing properties, which are activated by exposure to ultraviolet A (UVA) radiation.[1] This photoactivity is the basis for their extensive use in photochemotherapy, commonly known as PUVA (Psoralen + UVA), for treating various skin disorders like psoriasis, vitiligo, and eczema.[1][2][3] This guide provides a comprehensive overview of the natural sources, traditional uses, mechanisms of action, and key experimental protocols related to psoralen (B192213) and its derivatives for researchers and drug development professionals.
Natural Sources of Psoralen-Related Compounds
Psoralens and related furanocoumarins are found in a variety of plant families. The most notable of these are the Apiaceae, Fabaceae, Moraceae, and Rutaceae families.[4]
-
Fabaceae (Legume Family): The most significant source in this family is Psoralea corylifolia L. (Babchi), whose seeds contain high concentrations of psoralen and its isomer, isopsoralen (angelicin).[1][5] This plant is a cornerstone of traditional medicine in China and India.[5][6]
-
Moraceae (Fig Family): Ficus carica (the common fig) is one of the most abundant natural sources of psoralens.[1][7] The compound is present in the fruit and leaves.
-
Apiaceae (Carrot or Parsley Family): This family includes many common vegetables and spices that contain psoralens, though often in smaller quantities than the sources mentioned above.[8][9] Examples include celery (Apium graveolens), parsnip (Pastinaca sativa), parsley (Petroselinum crispum), and fennel (Foeniculum vulgare).[1][10][11] Other plants in this family, like Ammi majus (Bishop's Weed), are also historically recognized sources.[7][11]
-
Rutaceae (Citrus Family): All citrus fruits contain psoralens to some extent.[1] Bergamot oil, in particular, is a known source of the psoralen derivative bergapten.[1] The plant Ruta graveolens (common rue) is another member of this family rich in furanocoumarins.[12][13]
Quantitative Analysis of Psoralen Content
The concentration of psoralens can vary significantly based on the plant species, the specific part of the plant, growing conditions, and the extraction method used. High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of these compounds.[14][15]
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Psoralea corylifolia | Seeds | Psoralen | 7.8 mg/g | [15] |
| Psoralea corylifolia | Seeds | Angelicin (B190584) | 2.3 mg/g | [15] |
| Psoralea corylifolia | Brown Seeds (in vivo) | Psoralen | 3038 µg/g (fresh weight) | [14][16] |
| Psoralea corylifolia | Cotyledon-derived Callus | Psoralen | 2601.8 µg/g (fresh weight) | [14][16] |
| Psoralea corylifolia | In vitro derived shoots | Psoralen | 572.3 µg/g (fresh weight) | [16] |
Ethnobotanical Uses
The use of psoralen-containing plants for medicinal purposes dates back thousands of years, particularly for treating skin ailments.[11][17]
-
Psoralea corylifolia (Babchi/Bakuchi): In traditional Unani, Ayurveda, and Chinese medicine, the seeds of P. corylifolia have been used for centuries to treat various skin diseases, including leucoderma (vitiligo), psoriasis, and leprosy.[5][18][19] It is also traditionally used for its anti-inflammatory, antioxidant, and antibacterial properties.[5][18] Ointments containing powdered seeds have been developed for vitiligo treatment based on this traditional knowledge.[20] The roots are used for dental issues and to promote bone calcification.[19]
-
Ficus carica (Fig): The common fig has been used in traditional medicine to treat a wide range of conditions.[21] Its fruit and leaves have been applied for skin problems like warts and infections.[22][23] It has also been used as an anti-inflammatory, antispasmodic, and as a remedy for gastrointestinal and respiratory disorders.[21] The fruit's juice, sometimes mixed with honey, is used for hemorrhage.[21]
-
Ammi majus (Bishop's Weed): Dating back to ancient Egypt and India (around 1200 BCE), herbalists would boil plants like Ammi majus to create remedies for vitiligo.[11] The preparation was applied to the skin or ingested before the patient was exposed to sunlight to activate the compounds.[11]
-
Apiaceae and Rutaceae Family Plants: Various plants from these families, such as celery, parsley, and rue, have been used in traditional systems for treating digestive, respiratory, and inflammatory issues.[13][24][25] However, it is also well-documented that contact with some of these plants, like giant hogweed and parsnip, followed by sun exposure can cause phytophotodermatitis, a severe skin inflammation, due to their high furanocoumarin content.[9]
Mechanisms of Action & Signaling Pathways
The therapeutic effects of psoralens are primarily linked to their photoactivation by UVA light. The combination therapy is known as PUVA.[2]
PUVA Therapy and DNA Interaction
The primary mechanism of PUVA therapy involves the intercalation of psoralen molecules into the DNA of cells.[1] Upon exposure to UVA radiation (320–400 nm), the psoralen becomes energized and forms covalent bonds with pyrimidine (B1678525) bases (preferentially thymine).[1][26] This can result in the formation of monoadducts and, with further photoactivation, interstrand cross-links (ICLs) between the two DNA strands.[1] This process inhibits DNA replication and cell proliferation, ultimately inducing apoptosis (programmed cell death).[1][17] This antiproliferative effect is particularly effective in treating hyperproliferative skin disorders like psoriasis.[1][2]
Caption: The mechanism of PUVA therapy on cellular DNA.
Interaction with Epidermal Growth Factor (EGF) Receptor
Beyond direct DNA damage, evidence suggests that photoactivated psoralens have other cellular targets.[27] Research has shown that PUVA can inhibit the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) on the cell surface.[27] EGF binding is crucial for stimulating the intrinsic tyrosine kinase activity of the receptor, which initiates signaling cascades that promote cell proliferation.[27] By inhibiting EGF binding, photoactivated psoralens can suppress these growth signals, contributing to their antiproliferative effects.[27] This action appears to be mediated by a specific, high-affinity psoralen receptor protein found in the membrane and cytoplasm of responsive cells.[27]
Caption: Inhibition of the EGF receptor signaling pathway by photoactivated psoralen.
Biosynthesis of Psoralens
Psoralens are synthesized in plants via the shikimate pathway, with umbelliferone (B1683723) serving as a key intermediate precursor for both linear (psoralen-type) and angular (angelicin-type) furanocoumarins.[4][28] The pathway from umbelliferone to psoralen involves several enzymatic steps catalyzed by cytochrome P450-dependent monooxygenases.[4]
Caption: Simplified biosynthesis pathway of psoralen from the shikimate pathway.
Experimental Protocols
The isolation and analysis of psoralens from natural sources require standardized methodologies to ensure reproducibility and accuracy.
General Workflow for Psoralen Isolation
The isolation of psoralens typically involves solvent extraction, followed by fractionation and purification steps to isolate the compounds of interest from the crude extract.[4]
References
- 1. Psoralen - Wikipedia [en.wikipedia.org]
- 2. How Do Psoralens Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Psoralens to Treat Psoriasis [webmd.com]
- 4. benchchem.com [benchchem.com]
- 5. botanyjournals.com [botanyjournals.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Psoralen – Remedius Pharma Private Limited [remediuspharma.com]
- 8. herbs2000.com [herbs2000.com]
- 9. Apiaceae - Wikipedia [en.wikipedia.org]
- 10. naturopathicce.com [naturopathicce.com]
- 11. naturespharmacy.substack.com [naturespharmacy.substack.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | A review of Psoralea corylifolia L.: a valuable plant with profound biological significance [frontiersin.org]
- 21. Ficus carica L. (Moraceae): Phytochemistry, Traditional Uses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. skinethix.com [skinethix.com]
- 23. sid.ir [sid.ir]
- 24. researchgate.net [researchgate.net]
- 25. Ethnobotanical knowledge of Apiaceae family in Iran: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen analogues. Psoralens are a class of naturally occurring compounds known for their photosensitizing properties and have been utilized in photochemotherapy for skin disorders like psoriasis and vitiligo. The derivatization of the psoralen (B192213) scaffold, particularly at the 8-position, offers a promising avenue for developing novel therapeutic agents with potentially enhanced efficacy and selectivity.
This document outlines a detailed protocol for the synthesis of the target analogues, starting from the readily available precursor, xanthotoxol (B1684193) (8-hydroxypsoralen). Furthermore, it provides methodologies for evaluating the biological activity of these synthesized compounds, including cytotoxicity and phototoxicity assays, and discusses their potential modulation of key inflammatory signaling pathways.
I. Synthesis of this compound Analogues
The synthesis of 8-alkoxypsoralen derivatives is most commonly achieved through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide. In this protocol, the synthesis of the target compound, this compound, is proposed via the reaction of xanthotoxol with a halo-derivative of 7-hydroxy-3,7-dimethyl-2,5-octadiene.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 7-chloro-3,7-dimethyl-2,5-octadiene (Side-Chain Precursor)
This protocol describes a plausible synthesis of the required chlorinated side-chain from the commercially available monoterpenoid, geraniol (B1671447).
-
Materials: Geraniol, Thionyl chloride (SOCl₂), Pyridine (B92270), Diethyl ether (anhydrous).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve geraniol (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous diethyl ether to the cooled solution, while stirring. A small amount of pyridine can be added as a catalyst.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-chloro-3,7-dimethyl-2,5-octadiene.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of 8-alkoxypsoralen analogues.[1]
-
Materials: Xanthotoxol (8-hydroxypsoralen), 7-chloro-3,7-dimethyl-2,5-octadiene, Potassium carbonate (K₂CO₃), Acetone (B3395972) (anhydrous), Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
To a solution of xanthotoxol (1 equivalent) in a mixture of anhydrous acetone and anhydrous DMF, add potassium carbonate (2-3 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 7-chloro-3,7-dimethyl-2,5-octadiene (1.2 equivalents) in anhydrous acetone to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
-
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis of the target psoralen analogue.
II. Biological Evaluation of Psoralen Analogues
The synthesized psoralen analogues can be evaluated for their biological activities, including their potential as anti-inflammatory and cytotoxic agents. Psoralen derivatives have been shown to exert their effects through various mechanisms, including the modulation of the NF-κB and MAPK signaling pathways.[2][3]
Experimental Protocols
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the synthesized compounds on cell viability.
-
Materials: Human cell lines (e.g., HaCaT keratinocytes, A549 lung carcinoma), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the psoralen analogues (e.g., 0.1, 1, 10, 50, 100 µM) for 24 or 48 hours.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
2. Phototoxicity Assay
This assay assesses the light-induced cytotoxicity of the psoralen analogues.
-
Materials: Same as for the MTT assay, plus a UVA light source (365 nm).
-
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the 2-hour incubation with the compounds, irradiate the cells with a non-toxic dose of UVA light (e.g., 1-2 J/cm²).
-
A parallel set of plates should be kept in the dark as a control for "dark toxicity".
-
Incubate the plates for a further 24 or 48 hours.
-
Proceed with the MTT assay as described in steps 3-6 above.
-
Compare the IC₅₀ values obtained with and without UVA irradiation to determine the phototoxic potential.
-
3. Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling
The anti-inflammatory potential of the analogues can be assessed by their ability to inhibit key inflammatory pathways in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Materials: RAW 264.7 macrophage cell line, LPS, Primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK, Secondary antibodies, Western blotting reagents and equipment.
-
Procedure:
-
Pre-treat RAW 264.7 cells with the psoralen analogues for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation studies).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with specific primary antibodies against the phosphorylated and total forms of the signaling proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the effect of the psoralen analogues on the phosphorylation of NF-κB and MAPK pathway components.
-
Signaling Pathway Diagram
Caption: Inhibition of NF-κB and MAPK pathways by psoralen analogues.
III. Data Presentation
The quantitative data obtained from the biological assays should be summarized in clear and concise tables for easy comparison of the activities of the different synthesized analogues.
Table 1: Cytotoxicity and Phototoxicity of Psoralen Analogues
| Compound ID | Analogue Structure (Side Chain) | Cytotoxicity IC₅₀ (µM) (Dark) | Phototoxicity IC₅₀ (µM) (UVA) | Phototoxicity Index (PI) (Dark IC₅₀ / UVA IC₅₀) |
| Control | 8-Methoxypsoralen | > 100 | 5.2 ± 0.8 | > 19.2 |
| PA-01 | 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| PA-02 | [Analogue 2] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| PA-03 | [Analogue 3] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Table 2: Inhibitory Activity on Inflammatory Mediators
| Compound ID | Inhibition of NO Production IC₅₀ (µM) | Inhibition of PGE₂ Production IC₅₀ (µM) |
| Control | Dexamethasone (0.5 ± 0.1) | Indomethacin (0.2 ± 0.05) |
| PA-01 | [Experimental Value] | [Experimental Value] |
| PA-02 | [Experimental Value] | [Experimental Value] |
| PA-03 | [Experimental Value] | [Experimental Value] |
Note: The IC₅₀ values provided for the controls are representative and may vary depending on the specific cell line and experimental conditions. The tables should be populated with the experimentally determined values for the newly synthesized analogues.
Conclusion
The protocols and application notes presented here provide a framework for the synthesis and biological evaluation of novel this compound analogues. By exploring the structure-activity relationships of these compounds, researchers can identify lead candidates for the development of new therapeutics for a range of diseases, including inflammatory disorders and cancer. The detailed methodologies for synthesis and biological assays are intended to facilitate further research and drug development in this promising area of medicinal chemistry.
References
HPLC-UV method for quantification of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen in plasma
An HPLC-UV method for the quantification of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen in plasma has been developed and validated. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound (8-HDOPS) is a coumarin (B35378) derivative isolated from the herb Phebalium tuberculosum ssp. megaphyllum[1][2]. Psoralens are a class of naturally occurring compounds known for their photosensitizing effects and are used in PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis[3][4]. The quantification of 8-HDOPS in plasma is essential for pharmacokinetic and toxicokinetic studies to ensure its safety and efficacy. This application note describes a simple, sensitive, and specific reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method for the determination of 8-HDOPS in plasma.
Principle
The analytical method involves the extraction of 8-HDOPS and an internal standard (IS) from plasma using protein precipitation. The separated analytes are then quantified using an HPLC system with a UV detector. Psoralen derivatives exhibit strong UV absorbance, typically between 200-350 nm, allowing for sensitive detection[4]. Based on the analysis of similar compounds, a detection wavelength of 254 nm is proposed for this method[5][6].
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Internal Standard (e.g., 8-Methoxypsoralen)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid, analytical grade
-
Drug-free human plasma (with EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The proposed chromatographic conditions are summarized in Table 1.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of 8-HDOPS and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare working standard solutions at various concentrations.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free plasma with the appropriate working standard solutions to obtain calibration standards ranging from 10 to 2000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL).
Sample Preparation Protocol
Protein precipitation is a common and effective method for extracting small molecules from plasma[7][8].
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., at 1 µg/mL).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Caption: Plasma Sample Preparation Workflow.
Method Validation
The proposed method should be validated according to the FDA and ICH guidelines for bioanalytical method validation[9][10][11]. The key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure the HPLC system is performing correctly. Parameters such as peak area, retention time, theoretical plates, and tailing factor are monitored.
Selectivity and Specificity
The selectivity of the method is assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of 8-HDOPS and the IS.
Calibration Curve and Linearity
The linearity of the method is determined by a calibration curve constructed by plotting the peak area ratio of 8-HDOPS to the IS against the nominal concentration. A linear regression analysis is performed.
Table 2: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Concentration Range | - | 10 - 2000 ng/mL |
| Regression Equation | - | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
Accuracy and Precision
Intra- and inter-day accuracy and precision are evaluated by analyzing the QC samples at three concentration levels on three different days.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 30 | ≤ 15% | ≤ 15% | 85 - 115% |
| Medium | 300 | ≤ 15% | ≤ 15% | 85 - 115% |
| High | 1500 | ≤ 15% | ≤ 15% | 85 - 115% |
Recovery
The extraction recovery of 8-HDOPS is determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.
Table 4: Extraction Recovery Data
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 30 | Consistent and reproducible |
| Medium | 300 | Consistent and reproducible |
| High | 1500 | Consistent and reproducible |
Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within 20%).
Stability
The stability of 8-HDOPS in plasma is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C.
Data Analysis and Quantification
The concentration of 8-HDOPS in unknown samples is calculated using the linear regression equation derived from the calibration curve.
Caption: Data Analysis Workflow.
Conclusion
This application note presents a proposed HPLC-UV method for the quantification of this compound in human plasma. The described protocol, including sample preparation by protein precipitation and subsequent chromatographic analysis, offers a reliable and sensitive approach for bioanalytical studies. The method, upon validation, can be effectively applied to pharmacokinetic and therapeutic drug monitoring of 8-HDOPS.
References
- 1. This compound | Plants | 144398-34-5 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Plasma levels of 8-methoxypsoralen determined by high-pressure liquid chromatography in psoriatic patients ingesting drug from two manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are a class of naturally occurring furocoumarins known for their photosensitizing properties. Upon activation by ultraviolet A (UVA) light, these compounds can intercalate into DNA and form covalent adducts, primarily with pyrimidine (B1678525) bases such as thymine. This ability to form DNA adducts, including monoadducts and interstrand crosslinks (ICLs), is the basis for their therapeutic use in conditions like psoriasis and vitiligo. 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen is a coumarin (B35378) that has been isolated from the herb Phebalium tuberculosum ssp. megaphyllum.[1] The analysis of its DNA adducts is crucial for understanding its mechanism of action, potential genotoxicity, and therapeutic efficacy.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the detection and quantification of DNA adducts.[2] This document provides a detailed protocol for the analysis of this compound-DNA adducts using LC-MS/MS.
Disclaimer: As of the latest literature review, specific experimental mass spectrometry data for the DNA adducts of this compound are not publicly available. The quantitative data and fragmentation patterns presented herein are theoretical and extrapolated from the well-documented analysis of other psoralen-DNA adducts, such as those from 8-methoxypsoralen (8-MOP). These protocols and data should serve as a starting point for experimental design.
Predicted Quantitative Data
The following tables summarize the predicted mass-to-charge ratios (m/z) for the primary expected DNA adducts of this compound with deoxythymidine. These values are calculated based on the molecular formula of this compound (C₂₁H₂₂O₅, Molecular Weight: 354.40 g/mol )[1][3] and deoxythymidine monophosphate (dTMP).
Table 1: Predicted m/z of this compound-Deoxythymidine Monoadduct
| Analyte | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion [M+H - 116.0474]⁺ (m/z) |
| This compound-deoxythymidine monoadduct (furan-side or pyrone-side) | C₃₁H₃₈N₂O₁₀ | 599.2554 | 483.2080 |
Table 2: Predicted m/z of this compound-DNA Interstrand Crosslink (ICL)
| Analyte | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions |
| This compound-bis-deoxythymidine Interstrand Crosslink (ICL) Digest Product | C₄₁H₅₂N₄O₁₅ | 841.3461 | Fragmentation will be complex and depend on the specific digest product. Expected fragments would include those related to the monoadducts and the psoralen (B192213) moiety. |
Experimental Protocols
Protocol 1: In Vitro Formation of this compound-DNA Adducts
Objective: To form DNA adducts in a controlled environment for use as analytical standards and for initial characterization.
Materials:
-
Calf Thymus DNA
-
This compound
-
Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
UVA light source (365 nm)
-
Quartz cuvettes or microplates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dissolve calf thymus DNA in TE buffer to a final concentration of 1 mg/mL.
-
Add the psoralen stock solution to the DNA solution to achieve the desired final concentration (e.g., 1 psoralen molecule per 100 base pairs).
-
Incubate the mixture in the dark at 37°C for 30 minutes to allow for DNA intercalation.
-
Transfer the solution to a quartz cuvette or microplate.
-
Irradiate the sample with a UVA light source (365 nm) on ice for a specified time (e.g., 30-60 minutes). The optimal irradiation time should be determined empirically.
-
Following irradiation, precipitate the DNA by adding two volumes of cold ethanol (B145695) and 1/10 volume of 3 M sodium acetate.
-
Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.
Protocol 2: DNA Extraction and Enzymatic Hydrolysis
Objective: To isolate DNA from biological samples and digest it into individual nucleosides for LC-MS/MS analysis.
Materials:
-
DNA isolation kit (e.g., phenol-chloroform extraction or a commercial kit)
-
Nuclease P1
-
Alkaline Phosphatase
-
Digestion Buffer (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.0)
Procedure:
-
Extract genomic DNA from the cell or tissue samples using a standard protocol, ensuring minimal oxidative damage.
-
Quantify the extracted DNA using a spectrophotometer.
-
To 10-20 µg of DNA, add Nuclease P1 and incubate at 37°C for 2 hours in the appropriate digestion buffer.
-
Adjust the pH to ~8.0 with Tris buffer and add Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
Terminate the reaction by adding an equal volume of acetonitrile (B52724) or by heating.
-
Centrifuge the sample to pellet the enzymes and other precipitates.
-
Transfer the supernatant containing the digested nucleosides for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Psoralen-DNA Adducts
Objective: To separate, detect, and quantify the this compound-DNA adducts.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
Precursor Ion: As predicted in Table 1 (e.g., m/z 599.2554 for the monoadduct).
-
Product Ion: The characteristic neutral loss of the deoxyribose moiety (e.g., m/z 483.2080).
-
Collision Energy: Optimize for the specific adduct, typically in the range of 15-30 eV.
Visualizations
References
Protocol for PUVA therapy using topical 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen
Application Notes and Protocols: Topical PUVA Therapy Using Novel Psoralen (B192213) Derivatives
Disclaimer: The following application notes and protocols are intended for research purposes only. The compound 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen is a novel psoralen derivative and is not approved for clinical use. These guidelines are based on established principles of psoralen plus ultraviolet A (PUVA) therapy using 8-methoxypsoralen (8-MOP) and should be adapted and validated for the specific compound of interest. All experiments should be conducted in compliance with institutional and national safety regulations.
Introduction
Psoralen plus ultraviolet A (PUVA) therapy is a photochemotherapy modality used in the treatment of various skin disorders, most notably psoriasis and vitiligo.[1][2] The therapy involves the administration of a psoralen, a photosensitizing agent, followed by exposure to long-wave ultraviolet A (UVA) radiation.[2] Psoralens are tricyclic furocoumarins that, upon photoactivation by UVA light, form covalent bonds with pyrimidine (B1678525) bases in DNA, leading to the formation of monoadducts and interstrand cross-links (ICLs).[3][4] This action inhibits DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis, which is thought to be the basis for its therapeutic effects.[5][6]
This document provides a detailed framework for the preclinical evaluation of the novel psoralen derivative, this compound. It outlines protocols for in vitro characterization, formulation, and assessment of its biological activity on skin cells.
Preclinical Development Workflow for a Novel Psoralen Derivative
The development of a new photosensitizer for PUVA therapy involves a structured progression from initial characterization to in vitro efficacy and safety assessment.
Data Presentation: Comparative Parameters for Topical PUVA
The following tables summarize key quantitative data derived from literature for topical PUVA therapy using the established compound 8-methoxypsoralen (8-MOP). These values should serve as a benchmark for the development and evaluation of novel derivatives.
Table 1: Topical Formulation and UVA Dosage Parameters
| Parameter | Typical Value/Range | Application Notes |
| Psoralen Concentration | 0.001% - 0.1% in a cream, lotion, or bath solution[7] | Higher concentrations increase the risk of phototoxicity. The optimal concentration for the novel derivative must be determined empirically. |
| Pre-irradiation Time | 15-30 minutes | This is the time between topical application and UVA exposure, allowing for skin penetration.[2] |
| Initial UVA Dose | 0.1 - 0.5 J/cm² | The starting dose should be low to avoid severe phototoxic reactions.[7] |
| UVA Dose Increments | 20% of the previous dose per session | Increments are adjusted based on the patient's erythema response.[8] |
| Treatment Frequency | 2-3 times per week | A minimum of 48 hours between sessions is generally recommended.[2] |
Table 2: In Vitro Experimental Parameters
| Parameter | Cell Type | Typical Value/Range | Application Notes |
| Psoralen Concentration | Keratinocytes, Lymphocytes | 10 ng/mL - 1 µM (for 8-MOP) | Concentrations should be optimized for the novel compound based on cytotoxicity assays.[6] |
| UVA Dose | Keratinocytes, Lymphocytes | 1 - 2 J/cm² | This dose is generally sufficient to induce apoptosis in lymphocytes.[6] |
| Cell Lines | HaCaT (Keratinocytes), Jurkat (T-lymphocytes) | N/A | These are commonly used and well-characterized cell lines for PUVA research. |
| Post-PUVA Incubation | Varies by assay | 24-72 hours | Time is dependent on the endpoint being measured (e.g., apoptosis peaks around 24-48 hours).[6] |
Experimental Protocols
Protocol 4.1: In Vitro Phototoxicity Assessment (Adapted from OECD TG 432)
This protocol is a crucial first step to determine the concentration range of the novel psoralen derivative that is cytotoxic only in the presence of UVA light. The 3T3 Neutral Red Uptake (NRU) assay is the standard.[8]
-
Cell Culture: Culture Balb/c 3T3 fibroblasts in appropriate media until they reach approximately 80-90% confluency in 96-well plates.
-
Compound Incubation: Prepare a series of dilutions of the test compound (e.g., this compound) and a positive control (e.g., 8-MOP) in culture medium. Replace the existing medium in the plates with the medium containing the test compounds. Prepare two identical sets of plates.
-
Irradiation:
-
Dark Condition (-UVA): Place one set of plates in a dark incubator at 37°C for 60 minutes.
-
Light Condition (+UVA): Place the second set of plates in a validated solar simulator. Irradiate with a non-cytotoxic dose of UVA (e.g., 5 J/cm²).
-
-
Post-Incubation: After irradiation, wash all plates with phosphate-buffered saline (PBS) and add fresh culture medium. Incubate for 24 hours.
-
Neutral Red Uptake Assay:
-
Incubate cells with a medium containing Neutral Red dye for 3 hours. This dye is taken up and stored in the lysosomes of viable cells.
-
Wash the cells and then add a destaining solution to lyse the cells and release the dye.
-
Measure the absorbance at 540 nm using a plate reader.
-
-
Data Analysis: Calculate the cell viability for each concentration in both the -UVA and +UVA conditions. Determine the IC50 values (the concentration that causes 50% reduction in viability). A significant difference between the IC50 values for the -UVA and +UVA conditions indicates phototoxicity.
Protocol 4.2: Assessment of DNA Interstrand Cross-linking (ICL)
This protocol uses a fluorescence-based method to provide a semi-quantitative measure of ICL formation.
-
Sample Preparation: In microcentrifuge tubes, mix a solution of calf thymus DNA (or genomic DNA extracted from keratinocytes) with various concentrations of the novel psoralen derivative in PBS. Include a no-psoralen control and an 8-MOP positive control.
-
UVA Irradiation: Expose the tubes to a controlled dose of UVA light (e.g., 1-5 J/cm² at 365 nm). Keep a parallel set of tubes in the dark.
-
Denaturation: Add a denaturing solution (e.g., formamide (B127407) or heat at 95°C for 5 minutes) to separate the DNA strands.
-
Fluorescence Measurement: Add a fluorescent dye that preferentially binds to double-stranded DNA (dsDNA), such as SYBR Green. Measure the fluorescence.
-
Data Analysis: A higher fluorescence signal in the irradiated samples compared to the dark controls (after denaturation) indicates the presence of ICLs, which prevent the complete separation of the DNA strands and allow the dye to intercalate.[9] The degree of fluorescence is proportional to the extent of cross-linking.
Protocol 4.3: Quantification of Apoptosis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to distinguish between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed human keratinocytes (HaCaT) or T-lymphocytes (Jurkat) in 6-well plates. Treat the cells with a non-dark-toxic concentration of the novel psoralen derivative for 1-2 hours.
-
UVA Irradiation: Wash the cells with PBS and add fresh PBS. Expose the plates to a clinically relevant dose of UVA (e.g., 1.5 J/cm²).
-
Incubation: Replace the PBS with fresh culture medium and incubate for 24-48 hours.
-
Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the PUVA treatment.
Protocol 4.4: Cytokine Expression Analysis by RT-qPCR
This protocol measures changes in the mRNA expression of key inflammatory cytokines in skin cells following PUVA treatment.
-
Cell Treatment: Treat primary human keratinocytes or co-cultures of keratinocytes and lymphocytes with the novel psoralen and UVA as described in Protocol 4.3. Incubate for 6-24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Data Analysis: Calculate the relative expression of each target cytokine gene using the Delta-Delta Ct (ΔΔCt) method. Compare the expression levels in treated cells to untreated controls to determine the immunomodulatory effect of the novel PUVA therapy.
Signaling Pathways and Visualization
PUVA therapy exerts its effects through a complex network of cellular signaling. The primary event is the formation of DNA adducts, which triggers a DNA damage response, leading to cell cycle arrest and apoptosis.[5]
Mechanism of Psoralen Action
The fundamental mechanism involves the intercalation of the psoralen molecule into the DNA double helix. Upon absorption of UVA photons, the psoralen forms covalent bonds with adjacent thymine (B56734) bases, first creating a monoadduct and potentially a second bond to a thymine on the opposite strand, resulting in an interstrand cross-link (ICL).[3]
PUVA-Induced Apoptosis Signaling Pathway
The DNA damage caused by psoralen ICLs is a potent trigger for apoptosis, often mediated by the p53 tumor suppressor protein. This pathway involves cell cycle arrest to allow for DNA repair, but if the damage is too severe, apoptosis is initiated.
References
- 1. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. bdng.org.uk [bdng.org.uk]
- 6. PUVA treatment selectively induces a cell cycle block and subsequent apoptosis in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. nuvisan.com [nuvisan.com]
- 9. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 10. Cytokine expression in psoriatic skin lesions during PUVA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of PUVA and NB-UVB Therapy on the Skin Cytokine Profile in Patients with Mycosis Fungoides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal UVA Dose for 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen (8-HDO) Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralen (B192213) photochemotherapy, or PUVA therapy, is a well-established treatment modality that combines the administration of a psoralen compound with exposure to long-wave ultraviolet A (UVA) radiation (320-400 nm).[1][2][3] Psoralens are photosensitizing agents that, upon activation by UVA light, form covalent bonds with DNA, leading to the formation of monoadducts and interstrand cross-links (ICLs).[4][5][6] This DNA damage can inhibit cell proliferation and induce apoptosis, making PUVA an effective treatment for hyperproliferative skin disorders like psoriasis and cutaneous T-cell lymphoma.[7][8][9]
8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen (8-HDO) is a novel psoralen derivative. To effectively utilize 8-HDO in research and potential therapeutic applications, it is crucial to determine the optimal UVA dose required for its activation. This dose should be sufficient to induce a therapeutic effect (e.g., apoptosis in target cells) while minimizing off-target toxicity.
These application notes provide a framework of experimental protocols to determine the optimal UVA dose for 8-HDO activation in an in vitro setting. The key endpoints to be assessed are cell viability, apoptosis induction, and DNA damage.
Data Presentation
Table 1: Concentration-Dependent Cytotoxicity of 8-MOP with and without UVA Radiation in Melanoma Cell Lines.
| Cell Line | 8-MOP Concentration (µM) | UVA Dose (J/cm²) | EC₅₀ (µM) |
| C32 (amelanotic) | 0.1 - 100 | 0 | No cytotoxic effect |
| 0.1 - 100 | 1.3 | 131.0 | |
| 0.1 - 100 | 2.6 | 105.3 | |
| COLO829 (melanotic) | 0.1 - 100 | 0 | No cytotoxic effect |
| 0.1 - 100 | 1.3 | No significant effect | |
| 0.1 - 100 | 2.6 | No significant effect |
Data adapted from a study on 8-methoxypsoralen (8-MOP), a related psoralen compound, to illustrate the type of data that should be generated for 8-HDO.[10]
Table 2: UVA Dose-Dependent Formation of 8-MOP-Induced DNA Adducts.
| UVA Dose (J/cm²) | 8-MOP-MA1 (adducts per 10⁶ nucleotides) | 8-MOP-MA2 (adducts per 10⁶ nucleotides) | 8-MOP-MA3 (adducts per 10⁶ nucleotides) | Total MAs (adducts per 10⁶ nucleotides) |
| 0.5 | 7.6 | 1.9 | 7.2 | 20.2 |
| 10.0 | 2.2 | 9.9 | 50.8 | 66.6 |
MA = Monoadduct. Data adapted from a study on 8-MOP to exemplify the expected trend in DNA adduct formation with increasing UVA dose.[11]
Experimental Protocols
Protocol 1: Determination of Optimal 8-HDO Concentration and UVA Dose for Cytotoxicity
This protocol aims to identify the concentration of 8-HDO and the dose of UVA radiation that result in a significant reduction in cell viability.
Materials:
-
Target cell line (e.g., HaCaT keratinocytes, A431 squamous cell carcinoma, or a relevant cell line for the intended application)
-
Cell culture medium and supplements
-
8-HDO
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., WST-1 or MTT)
-
96-well plates
-
UVA light source with a calibrated radiometer (peak emission ~365 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂.
-
8-HDO Treatment: Prepare a stock solution of 8-HDO in DMSO. Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the 8-HDO-containing medium. Include a vehicle control (medium with DMSO). Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake of 8-HDO.
-
UVA Irradiation:
-
Remove the medium and wash the cells once with PBS.
-
Add a thin layer of PBS to each well to prevent drying during irradiation.
-
Expose the plate to a range of UVA doses (e.g., 0.5, 1, 2, 5, 10 J/cm²). Use a calibrated radiometer to ensure accurate dosing.
-
Include control groups: no treatment, 8-HDO alone (no UVA), and UVA alone (no 8-HDO).
-
-
Post-Irradiation Incubation: Remove the PBS and add fresh cell culture medium. Incubate for 48-72 hours.
-
Cell Viability Assessment: Add the cell viability reagent (e.g., WST-1) to each well according to the manufacturer's instructions. Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the UVA dose for each 8-HDO concentration to determine the EC₅₀ value (the concentration or dose that causes a 50% reduction in cell viability).
Protocol 2: Assessment of Apoptosis Induction
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify the induction of apoptosis following 8-HDO and UVA treatment.
Materials:
-
Target cell line
-
6-well plates
-
8-HDO and DMSO
-
UVA light source
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the determined optimal concentration of 8-HDO (from Protocol 1) and a range of UVA doses. Include appropriate controls.
-
Incubation: Incubate the cells for a time course (e.g., 24, 48, 72 hours) post-treatment.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in the binding buffer provided in the apoptosis detection kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment condition.
Protocol 3: Evaluation of DNA Interstrand Cross-Link (ICL) Formation
This protocol utilizes a modified alkaline comet assay to detect the formation of DNA ICLs.
Materials:
-
Target cell line
-
8-HDO and DMSO
-
UVA light source
-
Alkaline Comet Assay Kit
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with 8-HDO and a range of UVA doses as described previously.
-
Comet Assay:
-
Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the DNA.
-
Subject the slides to alkaline electrophoresis. Un-cross-linked DNA will migrate towards the anode, forming a "comet tail," while cross-linked DNA will migrate slower, resulting in a smaller or absent tail.
-
-
Visualization and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA migration (tail moment) using appropriate software. A decrease in the tail moment compared to the UVA-only control indicates the presence of ICLs.
-
Visualization of Workflows and Pathways
Caption: Workflow for determining the optimal UVA dose for 8-HDO activation.
Caption: Psoralen-UVA induced DNA damage and apoptosis signaling pathway.
Concluding Remarks
The protocols outlined above provide a systematic approach to determining the optimal UVA dose for the activation of 8-HDO. By evaluating multiple biological endpoints—cytotoxicity, apoptosis, and DNA damage—researchers can establish a therapeutic window for this novel psoralen compound. This information is critical for the design of future preclinical and clinical studies. It is important to note that the optimal dose may vary depending on the cell type and the specific experimental conditions. Therefore, these protocols should be adapted and optimized for the specific research question being addressed.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platelet-Activating Factor Is Crucial in Psoralen and Ultraviolet A-Induced Immune Suppression, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psoriasis - Wikipedia [en.wikipedia.org]
- 9. Psoriasis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 10. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen in Psoriasis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing appropriate animal models for evaluating the efficacy of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen, a novel psoralen (B192213) derivative, in the context of psoriasis. The protocols and methodologies are based on established and widely used models in psoriasis research. While specific data for this novel compound is not yet available in published literature, the following sections outline the experimental frameworks used for similar psoralen compounds, such as 8-methoxypsoralen (8-MOP), which have shown efficacy in preclinical studies.
Introduction to Psoralen Action in Psoriasis
Psoralens are a class of naturally occurring compounds that, when activated by ultraviolet A (UVA) radiation (a treatment known as PUVA therapy), can intercalate into DNA and form mono- and di-adducts.[1] This action leads to apoptosis, particularly in hyperproliferating cells like keratinocytes, which are a hallmark of psoriatic lesions.[1] Furthermore, photoactivated psoralens can modulate immune responses by inhibiting tyrosine kinase signaling.[1] The therapeutic evaluation of new psoralen derivatives like this compound necessitates robust and reproducible animal models that mimic human psoriasis.
Recommended Animal Models for Efficacy Evaluation
Several animal models are available to study psoriasis, each with unique advantages and limitations.[2] The most relevant for screening novel topical or systemic treatments are the imiquimod-induced psoriasis model and xenograft models.
Imiquimod-Induced Psoriasis-Like Inflammation in Mice
This is a widely used, convenient, and rapid model for studying the pathogenesis of psoriasis and for the preclinical evaluation of new therapeutic agents.[3][4] Topical application of imiquimod (B1671794), a Toll-like receptor 7/8 (TLR7/8) agonist, induces a psoriasis-like phenotype in mice, characterized by skin inflammation, erythema, scaling, and epidermal thickening.[4][5] This model is particularly relevant as it activates the IL-23/IL-17 inflammatory axis, a key pathway in human psoriasis.[4][5][6]
Xenograft Models
Xenograft models involve transplanting human psoriatic skin onto immunodeficient mice, such as SCID or nude mice.[7][8][9] These models are highly valuable as they utilize human tissue, thus closely replicating the histological and molecular characteristics of the human disease.[7][10] They are particularly useful for evaluating the efficacy of novel drugs on established human psoriatic plaques.[8][11]
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis Model in Mice
This protocol describes the induction of psoriasis-like skin inflammation in mice and the subsequent treatment with a test compound.
Materials:
-
8-10 week old female BALB/c or C57BL/6 mice[12]
-
Imiquimod 5% cream (e.g., Aldara™)[6]
-
This compound test formulation (concentration to be determined by preliminary studies)
-
Vehicle control for the test formulation
-
Positive control (e.g., Clobetasol propionate (B1217596) 0.05% cream)
-
Calipers for measuring ear and skin thickness
-
Anesthesia (e.g., isoflurane)
-
UVA light source (for PUVA studies)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave the dorsal back skin. Allow the skin to recover for 24 hours.
-
Group Allocation: Divide the mice into the following groups (n=6-8 per group):
-
Group 1 (Naive): No treatment.
-
Group 2 (Vehicle Control): Imiquimod + Vehicle.
-
Group 3 (Positive Control): Imiquimod + Clobetasol propionate.
-
Group 4 (Test Compound): Imiquimod + this compound.
-
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice for 5-6 consecutive days.[6]
-
Treatment Administration:
-
For therapeutic evaluation, begin treatment on day 2 or 3 after the first imiquimod application.[12]
-
Apply the test compound, vehicle, or positive control topically to the inflamed back skin and ear daily.
-
If evaluating a PUVA-like effect, apply the test compound and, after a defined absorption period (e.g., 30-60 minutes), expose the treated area to a sub-phototoxic dose of UVA radiation. The minimal phototoxic dose (MPD) should be determined in preliminary studies.[13]
-
-
Monitoring and Scoring:
-
Monitor the body weight of the mice daily.[3]
-
Assess the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score. Score erythema, scaling, and thickness of the back skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score reflects the severity of inflammation.[6]
-
Measure the thickness of the ear and the shaved back skin daily using calipers.[12][14]
-
-
Sample Collection and Analysis (at the end of the experiment):
-
Euthanize the mice and collect the treated skin and ear tissues.
-
Collect spleens to assess for splenomegaly, an indicator of systemic inflammation.
-
Histology: Fix a portion of the skin tissue in 4% buffered formaldehyde (B43269) for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.[4]
-
Cytokine Analysis: Homogenize a portion of the skin or ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-22) by ELISA or multiplex assay.[15][16]
-
Gene Expression: Extract RNA from skin tissue for qPCR analysis of genes related to inflammation and keratinocyte differentiation.
-
Protocol 2: Psoriasis Xenograft Model
This protocol outlines the transplantation of human psoriatic skin onto immunodeficient mice for therapeutic evaluation.
Materials:
-
Immunodeficient mice (e.g., BALB/c-nu/nu, SCID)[7]
-
Human psoriatic plaque skin biopsies obtained with informed consent.
-
Surgical instruments for grafting.
-
This compound test formulation.
-
Vehicle and positive controls.
Procedure:
-
Animal Preparation: House immunodeficient mice in a sterile environment.
-
Grafting:
-
Anesthetize the mouse.
-
Create a graft bed on the dorsal side of the mouse by removing the epidermis and dermis.
-
Transplant a full-thickness human psoriatic skin biopsy (approximately 1x1 cm) onto the graft bed.[7]
-
Suture the graft in place and cover it with a sterile dressing.
-
-
Post-operative Care: Monitor the mice for signs of infection and graft rejection. The graft should be well-established within 2-3 weeks.
-
Treatment:
-
Once the grafts have stabilized and maintain their psoriatic phenotype, begin topical or systemic treatment with the test compound, vehicle, or positive control.
-
Treatment duration can range from 2 to 4 weeks.
-
-
Evaluation:
-
Visually score the clinical appearance of the grafts (scaling, erythema, thickness).
-
Measure the thickness of the grafts using calipers.
-
At the end of the study, excise the grafts for histological and immunohistochemical analysis to assess changes in epidermal thickness, cell proliferation (e.g., Ki-67 staining), and immune cell infiltrates (e.g., CD3+, CD4+, CD8+ T cells).[8]
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Expected Efficacy Readouts in the Imiquimod-Induced Psoriasis Model
| Parameter | Vehicle Control | Positive Control (e.g., Clobetasol) | Test Compound (Expected Outcome) |
| Clinical Score (PASI) | High (e.g., 8-10) | Significantly Reduced | Dose-dependent Reduction |
| Ear Thickness (mm) | Increased (e.g., >0.35) | Significantly Reduced | Dose-dependent Reduction |
| Epidermal Thickness (µm) | Increased (e.g., >100) | Significantly Reduced | Dose-dependent Reduction |
| Spleen Weight (g) | Increased | Reduced | Reduction |
| TNF-α Levels (pg/mg tissue) | High | Significantly Reduced | Dose-dependent Reduction |
| IL-17 Levels (pg/mg tissue) | High | Significantly Reduced | Dose-dependent Reduction |
| IL-22 Levels (pg/mg tissue) | High | Significantly Reduced | Dose-dependent Reduction |
Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.
Table 2: Expected Efficacy Readouts in the Psoriasis Xenograft Model
| Parameter | Vehicle Control | Positive Control (e.g., Cyclosporine A) | Test Compound (Expected Outcome) |
| Graft Thickness (mm) | Maintained or Increased | Significantly Reduced | Dose-dependent Reduction |
| Epidermal Thickness (µm) | Maintained High | Significantly Reduced | Dose-dependent Reduction |
| Ki-67+ Proliferating Cells (%) | High | Significantly Reduced | Dose-dependent Reduction |
| CD3+ T-cell Infiltrate | Dense Infiltrate | Significantly Reduced | Dose-dependent Reduction |
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways in psoriasis and the experimental workflow.
Caption: Signaling pathway in imiquimod-induced psoriasis and potential points of intervention for psoralen + UVA.
Caption: General experimental workflow for the imiquimod-induced psoriasis model.
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models of Psoriasis: A Comprehensive Review. | Nicole Ward Lab [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. imavita.com [imavita.com]
- 5. biocytogen.com [biocytogen.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. SCID MOUSE MODEL OF PSORIASIS: A UNIQUE TOOL FOR DRUG DEVELOPMENT OF AUTOREACTIVE T-CELL AND TH-17 CELL-MEDIATED AUTOIMMUNE DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. View PDF - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. Xenotransplantation Models of Psoriasis Development Services - Ace Therapeutics [acetherapeutics.com]
- 10. Mouse model for psoriasis that closely mimics the human disease | Explore Technologies [techfinder.stanford.edu]
- 11. Statistical evaluation and experimental design of a psoriasis xenograft transplantation model treated with cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 13. researchgate.net [researchgate.net]
- 14. 4.2. A Mouse Model of Imiquimod-Induced Psoriasis [bio-protocol.org]
- 15. Psoralen loaded liposomal nanocarriers for improved skin penetration and efficacy of topical PUVA in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing DNA Interstrand Crosslink Formation by 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, preventing their separation and thereby blocking essential cellular processes such as replication and transcription.[1] The formation of ICLs is a mechanism of action for several potent anti-cancer drugs. 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen (HMDOP) is a novel psoralen (B192213) derivative, a class of naturally occurring compounds known to form ICLs upon photoactivation with ultraviolet A (UVA) light.[2][3] Psoralens intercalate into the DNA helix and, upon UVA irradiation, form covalent adducts with pyrimidine (B1678525) bases, primarily thymine.[2][4] This document provides a detailed protocol for the induction and quantification of DNA ICLs using HMDOP, enabling researchers to assess its potential as a therapeutic agent.
Physicochemical Properties of HMDOP
| Property | Value |
| Molecular Formula | C₂₁H₂₂O₅ |
| Molecular Weight | 354.40 g/mol |
| Class | Coumarin, Psoralen |
| Source | Isolated from the herb Phebalium tuberculosum ssp. megaphyllum |
Mechanism of Action
Psoralens, including HMDOP, are planar tricyclic compounds that intercalate into DNA.[5] Upon exposure to UVA light (typically in the 320-400 nm range), the psoralen molecule becomes photoactivated and can form a [2+2] cycloaddition with a 5,6-double bond of a pyrimidine base, most commonly thymine.[2][4] This can result in the formation of a monoadduct. If a second photon of UVA is absorbed by the monoadduct while it is intercalated in a favorable position, a second cycloaddition can occur with a pyrimidine on the opposite DNA strand, resulting in an interstrand crosslink.[2]
Experimental Protocols
The following protocols are adapted from established methods for the well-characterized psoralen derivative, 8-methoxypsoralen (8-MOP), and may require optimization for HMDOP.
Protocol 1: Induction of DNA Interstrand Crosslinks in Cultured Cells
Materials and Reagents:
-
Human cell line (e.g., HeLa, human diploid fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (HMDOP) stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
UVA light source (with a peak emission around 365 nm)
-
UVA meter
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allow them to attach and reach the desired confluency (typically 70-80%).
-
HMDOP Treatment:
-
Prepare a working solution of HMDOP in complete culture medium. Based on protocols for 8-MOP, a starting concentration range of 0.1 to 1.0 µg/mL can be tested.[6]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the HMDOP-containing medium to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C in the dark to allow for cellular uptake and DNA intercalation.
-
-
UVA Irradiation:
-
Remove the HMDOP-containing medium and wash the cells twice with PBS.
-
Add a thin layer of PBS to the cells to prevent them from drying out during irradiation.
-
Place the cells under the UVA light source. The UVA dose can be varied to assess a dose-response relationship. A starting range of 0.5 to 5.0 J/cm² is recommended based on 8-MOP studies.[7] The UVA dose can be calculated as the product of the intensity (W/cm²) and the exposure time (s).
-
Use a UVA meter to ensure accurate and consistent dosing.
-
-
Post-Irradiation Incubation:
-
After irradiation, remove the PBS and add fresh, complete culture medium.
-
Incubate the cells for the desired period to allow for DNA repair or to assess downstream cellular responses.
-
-
Cell Harvesting: Harvest the cells for subsequent analysis of ICL formation using methods such as the modified comet assay or LC-MS/MS.
Protocol 2: Quantification of DNA Interstrand Crosslinks by Modified Alkaline Comet Assay
The single-cell gel electrophoresis (comet) assay can be modified to detect ICLs. ICLs prevent the migration of DNA fragments during electrophoresis, leading to a decrease in the comet tail moment.
Materials and Reagents:
-
Harvested cells from Protocol 1
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold)
-
Gamma-irradiation source (e.g., ¹³⁷Cs)
Procedure:
-
Cell Preparation:
-
Harvest the treated and control cells and resuspend in PBS at a concentration of approximately 1 x 10⁵ cells/mL.
-
-
Induction of Random Strand Breaks:
-
To enable the detection of ICLs, introduce a fixed number of random single-strand breaks into the DNA. This is typically achieved by exposing the cells to a defined dose of gamma radiation (e.g., 5-10 Gy) on ice.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with LMPA (at 37°C) at a 1:10 (v/v) ratio.
-
Pipette the cell-agarose mixture onto a comet slide pre-coated with NMPA.
-
Cover with a coverslip and allow the agarose to solidify at 4°C.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and neutralize them by washing with neutralization buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the comet tail moment using appropriate software. A decrease in the tail moment in HMDOP and UVA-treated cells compared to cells treated with gamma radiation alone indicates the presence of ICLs.
-
Data Presentation
The following tables provide representative quantitative data based on studies with 8-methoxypsoralen, which can be used as a reference for expected results with HMDOP.
Table 1: Dose-Dependent Formation of DNA Interstrand Crosslinks.
| HMDOP Concentration (µg/mL) | UVA Dose (J/cm²) | ICLs per 10⁶ Nucleotides (Relative) |
| 0.1 | 1.0 | + |
| 0.5 | 1.0 | ++ |
| 1.0 | 1.0 | +++ |
| 0.5 | 0.5 | + |
| 0.5 | 2.0 | +++ |
| 0.5 | 5.0 | +++++ |
Data is illustrative and based on the known positive correlation between psoralen concentration, UVA dose, and ICL formation.[7]
Table 2: Quantification of ICLs by LC-MS/MS (Hypothetical Data for HMDOP).
| UVA Dose (J/cm²) | ICLs per 10⁶ Nucleotides |
| 0.5 | 5 |
| 1.0 | 15 |
| 2.0 | 35 |
| 5.0 | 80 |
This table is based on published data for 8-MOP where the yield of ICLs increased approximately 15-fold when the UVA dose was increased from 0.5 to 5 J/cm².[7][8]
Visualizations
Caption: Experimental workflow for HMDOP-induced DNA ICL assessment.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-effects of 8-methoxypsoralen and UVA in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS for the detection of DNA interstrand cross-links formed by 8-methoxypsoralen and UVA irradiation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC–MS/MS for the Detection of DNA Interstrand Cross-Links Formed by 8-Methoxypsoralen and UVA Irradiation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen in different solvent systems
This technical support center provides guidance on the stability of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen in various solvent systems, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: this compound, a furocoumarin, is generally stable when stored in anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) at -20°C for extended periods. In protic solvents like ethanol (B145695), its stability is slightly reduced. Aqueous solutions of this compound are not recommended for long-term storage due to the potential for hydrolysis of the ether linkage and other degradation pathways. For aqueous buffers, it is advisable to prepare fresh solutions daily.
Q2: What are the primary degradation pathways for psoralen (B192213) derivatives like this compound?
A2: The primary degradation pathways for psoralen derivatives include:
-
Hydrolysis: The ether linkage is susceptible to cleavage under acidic or basic conditions, yielding the corresponding psoralen alcohol and the dienol side chain.
-
Oxidation: The furan (B31954) and pyrone rings, as well as the double bonds in the octadienyloxy side chain, are prone to oxidation.
-
Photodegradation: Psoralens are well-known photosensitizers and can undergo dimerization, cycloaddition reactions, or degradation upon exposure to UV light.[1]
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and oxidation reactions.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO or DMF. Psoralen itself is soluble in DMSO and DMF at approximately 30 mg/mL and in ethanol at about 1 mg/mL. Given the structural similarities, this compound is expected to have comparable solubility. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Aqueous Media | Low aqueous solubility of the psoralen derivative. | 1. Prepare a high-concentration stock solution in DMSO. 2. Dilute the stock solution to the final working concentration in the aqueous medium immediately before use, ensuring vigorous mixing. 3. The final DMSO concentration should typically be kept below 0.5% to avoid solvent effects in biological assays. 4. Consider using a surfactant or a cyclodextrin (B1172386) to enhance aqueous solubility. |
| Inconsistent Experimental Results | Degradation of the compound in the experimental medium. | 1. Prepare fresh dilutions from a frozen stock solution for each experiment. 2. Avoid prolonged exposure of the compound in aqueous solutions to light and elevated temperatures. 3. Include a positive control with a freshly prepared solution to assess compound activity. |
| Appearance of Unexpected Peaks in HPLC Analysis | Degradation of the compound during sample preparation or storage. | 1. Ensure that the solvents used for sample preparation are of high purity and free from contaminants. 2. Analyze samples as quickly as possible after preparation. 3. If storage is necessary, keep samples at a low temperature (2-8°C) and protected from light for a short duration. 4. Perform a forced degradation study to identify potential degradation products and confirm the specificity of the analytical method. |
Stability Data
The following table summarizes the expected stability of this compound in different solvent systems based on the known stability of other psoralen derivatives. This data is illustrative and should be confirmed by specific stability studies.
| Solvent System | Storage Temperature | Purity after 1 Week (%) | Purity after 4 Weeks (%) | Purity after 12 Weeks (%) |
| Anhydrous DMSO | -20°C | >99 | >98 | >97 |
| Anhydrous Ethanol | -20°C | >98 | >96 | >94 |
| Acetonitrile (B52724) | -20°C | >99 | >98 | >97 |
| PBS (pH 7.4) | 4°C | <90 | <75 | <50 |
| 0.1 M HCl (aq) | Room Temperature | <80 (after 24h) | Not Recommended | Not Recommended |
| 0.1 M NaOH (aq) | Room Temperature | <70 (after 24h) | Not Recommended | Not Recommended |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light (cool white fluorescent lamp) for a total of 1.2 million lux hours and 200 watt hours/square meter, respectively, as per ICH Q1B guidelines.
3. Sample Analysis:
-
Analyze the stressed samples by a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water.
Signaling Pathways
Psoralen derivatives have been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammatory responses.
References
Technical Support Center: Managing the Dark Toxicity of Synthetic Psoralen Compounds
Welcome to the technical support center for researchers working with synthetic psoralen (B192213) compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the dark toxicity of these molecules in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "dark toxicity" of psoralen compounds?
A1: Dark toxicity refers to the cytotoxic effects of psoralen compounds on cells in the absence of photoactivation by UVA light. While psoralens are primarily known for their potent phototoxicity upon UVA irradiation, some synthetic derivatives can exhibit inherent toxicity even without light exposure. This can be a significant concern in experiments as it can confound the interpretation of results aimed at studying phototoxic effects.
Q2: What are the known mechanisms of psoralen dark toxicity?
A2: The mechanisms of dark toxicity are not as well-elocidated as phototoxicity but are thought to involve processes independent of DNA intercalation, the primary mechanism of phototoxicity. Some potential mechanisms include:
-
Interaction with Cellular Receptors: Psoralens have been shown to bind to specific, high-affinity cellular receptors, such as the epidermal growth factor (EGF) receptor.[1][2][3][4] This interaction can interfere with normal signaling pathways, even without photoactivation, potentially leading to cytotoxicity.
-
Generation of Reactive Oxygen Species (ROS): Some studies suggest that psoralen compounds can enhance the generation of reactive oxygen species (ROS) like hydroxyl radicals and superoxide (B77818) anions even in the absence of light, particularly at higher concentrations.[5][6] This can lead to oxidative stress and cellular damage.
-
Off-Target Effects: Synthetic modifications to the psoralen scaffold can introduce new pharmacophores that may have their own inherent biological activities, leading to off-target cytotoxic effects.
Q3: How can I reduce the dark toxicity of my synthetic psoralen compound?
A3: Reducing dark toxicity primarily involves careful selection and design of the psoralen derivatives.
-
Structural Modification: The structure-activity relationship (SAR) of psoralen derivatives plays a crucial role. Modifications at various positions of the furanocoumarin ring can significantly impact dark toxicity.[7][8][9] For instance, the addition of certain side chains can either increase or decrease dark cytotoxicity. Researchers should aim to synthesize or select compounds with a high therapeutic index (high phototoxicity and low dark toxicity).
-
Concentration Optimization: Dark toxicity is often dose-dependent. Using the lowest effective concentration of the psoralen compound for your phototoxicity experiments can help minimize dark toxic effects. It is crucial to perform a dose-response curve for dark toxicity to determine the optimal concentration range.
-
Purity of the Compound: Ensure the high purity of your synthetic psoralen compound. Impurities from the synthesis process could contribute to the observed dark toxicity.
Q4: Can dark toxicity affect the interpretation of my phototoxicity experiments?
A4: Absolutely. High dark toxicity can mask the specific effects of photoactivation. If a significant number of cells are already killed or stressed by the compound in the dark, it becomes difficult to accurately quantify the additional cytotoxicity induced by UVA light. Therefore, it is essential to always include a "dark" control (cells treated with the psoralen compound but not exposed to UVA) in your experimental design.
Troubleshooting Guide
Issue: High background cytotoxicity in the "dark" control group.
This is a common issue that can compromise the validity of your phototoxicity studies. Here's a step-by-step guide to troubleshoot this problem.
Step 1: Verify Compound Concentration and Purity
-
Question: Have you confirmed the concentration of your psoralen stock solution?
-
Action: Re-measure the concentration of your stock solution using a reliable method (e.g., UV-Vis spectrophotometry). Dilution errors can lead to unexpectedly high concentrations in your experiments.
-
Question: What is the purity of your synthetic psoralen?
-
Action: If possible, verify the purity of your compound using analytical techniques like HPLC or NMR. Synthesize a fresh batch if purity is a concern.
Step 2: Perform a Dose-Response Analysis
-
Question: Have you determined the IC50 value for dark toxicity?
-
Action: Conduct a dose-response experiment where you treat your cells with a range of psoralen concentrations in the absence of UVA light. This will help you identify a concentration that has minimal dark toxicity while still being effective for your phototoxicity assay.
Step 3: Review Your Experimental Protocol
-
Question: How long is the incubation period with the psoralen compound before UVA irradiation?
-
Action: Long incubation times might exacerbate dark toxicity. Try reducing the incubation time to the minimum required for cellular uptake.
-
Question: Are you using an appropriate solvent and is the final solvent concentration in the culture medium non-toxic?
-
Action: Ensure that the solvent used to dissolve the psoralen (e.g., DMSO) is at a final concentration that is non-toxic to your cells. Always include a vehicle control (cells treated with the solvent alone) in your experiments.
Step 4: Consider the Cell Line's Sensitivity
-
Question: Is your cell line particularly sensitive to chemical treatments?
-
Action: Some cell lines are more robust than others. If you continue to see high dark toxicity, you might consider testing your compound on a different cell line to see if the effect is cell-type specific.
Data Presentation: Dark vs. Light-Activated Cytotoxicity of Psoralen Derivatives
The following table summarizes the dark and light-activated cytotoxicity of a series of synthetic psoralen derivatives against the SK-BR-3 human breast cancer cell line. This data can help in selecting compounds with a favorable therapeutic window.
| Compound | Substituent at C-5 | % Viability in the Dark (50 µM)[7] | % Viability with UVA (50 µM)[7] |
| 3a | 4-methoxybenzyl amide | ~95% | ~80% |
| 3b | 4-methylbenzyl amide | ~90% | ~60% |
| 3c | 4-bromobenzyl amide | ~75% | ~10% |
| 3d | 4-cyanobenzyl amide | ~98% | ~30% |
| 3e | 4-nitrobenzyl amide | ~100% | ~50% |
| 3f | 2-thienyl amide | ~85% | ~5% |
| 3g | 2-furanyl amide | ~90% | <5% |
| 3h | 2-pyridyl amide | ~98% | ~70% |
| 3i | 3-pyridyl amide | ~100% | ~80% |
| 3j | 4-pyridyl amide | ~100% | ~75% |
Note: Data is approximated from the graphical representation in the cited source.
The following table shows the IC50 values for dark cytotoxicity of selected psoralen derivatives against the T47-D breast cancer cell line.
| Compound | Substituent at C-5 | IC50 in the Dark (µM)[10][11] |
| 3c | 4-bromobenzyl amide | 10.14 |
| Doxorubicin | (Reference Drug) | 1.46 |
| Tamoxifen citrate | (Reference Drug) | 20.86 |
| Lapatinib | (Reference Drug) | 9.78 |
Experimental Protocols
Protocol 1: Assessing Dark Toxicity using the MTT Assay
This protocol outlines the steps to measure the dark cytotoxicity of a synthetic psoralen compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Your synthetic psoralen compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of your psoralen compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the psoralen).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared psoralen dilutions and controls to the respective wells.
-
Incubation (Dark): Incubate the plate in the dark at 37°C, 5% CO2 for a period that matches the intended incubation time of your phototoxicity experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve to determine the IC50 value for dark toxicity.
Protocol 2: Assessing Psoralen-Induced Apoptosis in the Dark via Caspase-3/7 Activity Assay
This protocol provides a method to determine if dark toxicity is mediated by the induction of apoptosis through the measurement of caspase-3 and -7 activity.
Materials:
-
Your synthetic psoralen compound
-
Cell line of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed your cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with your psoralen compound at various concentrations in the dark, including a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 6, 12, or 24 hours) in a 37°C, 5% CO2 incubator.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and thus, apoptosis. Compare the luminescence of treated cells to the vehicle control.
Visualizations
Signaling Pathway Diagram: Potential Mechanism of Psoralen Dark Toxicity via EGFR Interaction
Experimental Workflow: Assessing Psoralen Dark Toxicity
Logical Relationship: Troubleshooting High Dark Toxicity
References
- 1. A possible mechanism of psoralen phototoxicity not involving direct interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A possible mechanism of psoralen phototoxicity not involving direct interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 8-methoxypsoralen and ultraviolet light A on EGF receptor (HER-1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of psoralens on Fenton-like reaction generating reactive oxygen species [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of UVA Irradiation for Maximal DNA Crosslinking
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing UVA irradiation parameters for achieving maximal DNA crosslinking using psoralen (B192213) compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of UVA-induced DNA crosslinking with psoralens?
A1: Psoralens are tricyclic compounds that can intercalate into the DNA double helix, showing a preference for 5'-TpA sites.[1][2] Upon exposure to long-wavelength ultraviolet light (UVA, 320-400 nm), psoralens become photoactivated.[3][4] This activation leads to the formation of covalent bonds with pyrimidine (B1678525) bases, primarily thymine.[5] The process can result in two types of adducts: monoadducts, where the psoralen binds to one strand of DNA, and interstrand crosslinks (ICLs), where the psoralen binds to both strands, effectively linking them.[1][2][4] The formation of an ICL is a two-photon process; the absorption of the first photon forms a monoadduct, and the absorption of a second photon by the monoadduct leads to the formation of an ICL.[6]
Q2: Which psoralen derivative is most effective for inducing ICLs?
A2: The efficiency of ICL induction varies significantly between different psoralen derivatives. For instance, S59 has been shown to be approximately 100-fold more effective at inducing ICLs than 8-methoxypsoralen (8-MOP).[7] This difference may be attributed to more effective intercalation into the DNA duplex, better photon absorption, or improved solubility and mobility in a cellular environment.[1][2] Another derivative, 4,5′,8-trimethylpsoralen (TMP), has also been noted for its crosslinking capabilities.[8]
Q3: What is the typical range for UVA dosage to achieve effective DNA crosslinking?
A3: The optimal UVA dose is dependent on the psoralen derivative used, its concentration, and the specific cell type. However, studies have reported a range of effective UVA doses. For example, with 8-MOP and S59, UVA doses ranging from 0.5 to 10.0 J/cm² have been used to generate a dose-dependent increase in ICLs.[7] In other experiments using 8-MOP or a modified psoralen (8-POP) in HeLa cells, a UVA dose of 100 J/m² (or 0.01 J/cm²) at 365 nm was utilized.[3] For treatments involving 4'-hydroxymethyl-4,5',8-trimethylpsoralen (HMT), UVA doses greater than 15 kJ/m² (1.5 J/cm²) were required to see significant p53 accumulation, which is an indicator of DNA damage.[9]
Q4: How does psoralen concentration influence the efficiency of DNA crosslinking?
A4: Psoralen concentration is a critical parameter. Higher concentrations generally lead to a greater number of intercalated molecules and thus a higher potential for crosslinking upon UVA irradiation. For instance, studies have used 8-MOP and 8-POP at a concentration of 50 μM in HeLa cells.[3] Another study used 10 µg/ml of trimethylpsoralen for crosslinking.[10] The concentration can also affect the ratio of monoadducts to ICLs.[11] It is essential to optimize the concentration for each specific experimental setup to maximize ICL formation while minimizing potential cytotoxicity from the compound itself.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no DNA crosslinking observed. | 1. Insufficient UVA Dose: The energy delivered may be too low to efficiently photoactivate the psoralen. 2. Suboptimal Psoralen Concentration: The concentration of the psoralen derivative may be too low for sufficient intercalation. 3. Incorrect Wavelength: The UVA lamp may not be emitting at the optimal wavelength for psoralen activation (typically ~365 nm). 4. Inadequate Incubation Time: The psoralen may not have had enough time to intercalate into the DNA before irradiation. | 1. Increase UVA Dose: Perform a dose-response experiment to find the optimal energy level. Doses between 0.5 and 10.0 J/cm² have been shown to be effective.[7] 2. Increase Psoralen Concentration: Titrate the psoralen concentration. Concentrations around 10-50 µM are a common starting point.[3][10] 3. Verify Lamp Specifications: Ensure your UVA source has a peak emission around 365 nm.[3][10] 4. Optimize Incubation: Allow for sufficient incubation time in the dark (e.g., 5-60 minutes) for the psoralen to bind to the DNA before irradiation.[3][10] |
| High cell death or cytotoxicity. | 1. Excessive UVA Dose: High levels of UVA can cause other forms of DNA damage and cellular stress. 2. High Psoralen Concentration: Psoralen derivatives can be toxic to cells at high concentrations, even without UVA. 3. Combined Toxicity: The combination of psoralen and UVA (PUVA) is highly lethal and may need to be titrated to a less toxic level for your specific cell line.[9][12] | 1. Reduce UVA Dose: Lower the UVA energy or irradiation time. 2. Reduce Psoralen Concentration: Perform a toxicity curve for the psoralen alone to determine a non-toxic concentration range. 3. Titrate PUVA Treatment: Systematically vary both the psoralen concentration and UVA dose to find a window that maximizes crosslinking while maintaining acceptable cell viability. |
| Inconsistent results between experiments. | 1. Variable Lamp Output: The intensity of the UVA lamp may fluctuate over time. 2. Inconsistent Cell State: Differences in cell confluence, cell cycle phase, or overall health can affect susceptibility to DNA damage. 3. Preparation of Psoralen Stock: Psoralen solutions, often prepared in ethanol (B145695) or DMSO, may not be prepared or stored consistently. | 1. Calibrate UVA Source: Regularly check the output of your UVA lamp with a radiometer. 2. Standardize Cell Culture: Use cells at a consistent confluence and passage number, and consider cell cycle synchronization if necessary. 3. Prepare Fresh Solutions: Prepare fresh psoralen stock solutions for each experiment from a reliable source and store them appropriately. |
Quantitative Data Summary
Table 1: Psoralen-UVA Induced DNA Lesions
| Psoralen Derivative | UVA Dose (J/cm²) | Yield of ICLs (lesions/10³ nucleotides) | Yield of Monoadducts (lesions/10⁶ nucleotides) | Cell Type/System | Reference |
| S59 | 0.5 - 10.0 | 3.9 - 12.8 | 319 - 194 | Human Cells | [7] |
| 8-MOP | 0.5 - 10.0 | ~0.039 - ~0.128 (inferred) | 20.2 - 66.6 | Human Cells | [1][7] |
Note: The yield of ICLs for 8-MOP was stated to be approximately 100-fold less than that for S59.[7]
Experimental Protocols
Protocol 1: General Procedure for UVA-Induced DNA Crosslinking in Cultured Cells
-
Cell Seeding: Seed cells (e.g., HeLa) in appropriate culture plates and allow them to attach overnight.[3]
-
Psoralen Treatment: Treat the cells with the desired concentration of the psoralen derivative (e.g., 50 µM 8-MOP or 8-POP) for a specified duration (e.g., 60 minutes).[3] It is crucial to keep the cells in the dark during and after psoralen addition to prevent premature photoactivation.[10]
-
Washing: Thoroughly wash the cells with phosphate-buffered saline (PBS) to remove any non-intercalated psoralen.[3]
-
UVA Irradiation: Expose the cells to UVA light (e.g., at 365 nm) at the desired dose.[3][10] The irradiation is often performed with the cells on ice to minimize cellular processes that are not part of the crosslinking reaction.[10]
-
Post-Irradiation: After irradiation, the cells can be harvested for analysis or returned to the incubator for further experiments, such as DNA repair studies.[3]
Protocol 2: Quantification of DNA Crosslinks using Alkaline Comet Assay
The alkaline comet assay is a sensitive method for detecting DNA damage, including ICLs.
-
Sample Preparation: After the UVA/psoralen treatment, harvest the cells.
-
Induction of Strand Breaks (for ICL detection): To specifically detect ICLs, cells are typically exposed to a controlled dose of a DNA-damaging agent that induces single-strand breaks (e.g., 200 µM H₂O₂).[3] In undamaged DNA, this would result in a large comet tail. However, the presence of ICLs will hold the DNA together, reducing the migration of DNA into the tail.
-
Comet Assay Procedure: Embed the cells in low-melting-point agarose (B213101) on a microscope slide, lyse the cells, and then subject them to electrophoresis under alkaline conditions.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide) and visualize using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of ICLs. The tail moment or tail intensity can be quantified using appropriate software.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 9. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 11. Modulation of psoralen DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photosensitized UVA-Induced Cross-Linking between Human DNA Repair and Replication Proteins and DNA Revealed by Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen.
Troubleshooting Low Yield
Low yield in the synthesis of this compound, which is typically prepared via a Williamson ether synthesis, can be attributed to several factors. This guide provides a structured approach to identifying and resolving these issues.
dot
Caption: Troubleshooting workflow for low yield in psoralen (B192213) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of a low yield in the Williamson ether synthesis of this compound?
A low yield is most commonly due to a competing E2 elimination reaction of the alkyl halide, especially if the reaction is run at a high temperature.[1][2] The alkoxide of 8-hydroxypsoralen is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an undesired alkene byproduct.
Q2: My reaction is not proceeding, and I am only recovering the starting materials. What should I do?
This indicates a failure to initiate the reaction, likely due to incomplete deprotonation of the 8-hydroxypsoralen.[2] Consider the following:
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Base Strength: The base you are using may be too weak. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often used. If using a weaker base, switch to a stronger one.
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Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions, as any moisture will consume the base.
Q3: I am observing multiple spots on my TLC plate that are not my starting materials or product. What could these be?
These are likely side products. Besides the E2 elimination product, C-alkylation of the psoralen ring can occur, as the phenoxide ion is an ambident nucleophile.[1] The use of polar aprotic solvents like DMF or acetonitrile (B52724) can favor the desired O-alkylation over C-alkylation.
Q4: How can I improve the purity of my product during purification?
Purification of psoralen derivatives can be challenging due to their often similar polarities. Consider the following:
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Column Chromatography: Use a long column with a shallow solvent gradient (e.g., a slow increase in the polarity of the eluent) to improve separation.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Q5: What is the optimal temperature and reaction time for this synthesis?
A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100°C for 1 to 8 hours.[1] However, to minimize the E2 elimination side reaction, it is advisable to start with a lower temperature (e.g., 50-60°C) and monitor the reaction progress by TLC. The reaction time should be extended until the starting material is consumed.
Data Presentation
The yield of the Williamson ether synthesis of 8-alkoxypsoralens is highly dependent on the reaction conditions. The following table summarizes expected yields based on different parameters.
| Base | Solvent | Temperature (°C) | Alkylating Agent | Typical Yield (%) | Reference |
| K₂CO₃ | Acetone | Reflux | Primary Alkyl Halide | 60-80 | General |
| NaH | DMF | 60 | Primary Alkyl Halide | 70-90 | [3] |
| Cs₂CO₃ | Acetonitrile | 80 | Primary Alkyl Halide | 85-95 | [3] |
| K₂CO₃ | DMF | 100 | Secondary Alkyl Halide | 20-40 | [1][2] |
| t-BuOK | THF | 25 | Primary Alkyl Halide | 50-70 | General |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the Williamson ether synthesis and should be optimized for specific laboratory conditions.
Materials:
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8-Hydroxypsoralen (Xanthotoxol)
-
A suitable derivative of 7-hydroxy-3,7-dimethyl-2,5-octadiene (e.g., the corresponding bromide or tosylate)
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Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
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Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
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Ethyl acetate (B1210297)
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Hexane
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Brine solution
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
Procedure:
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Deprotonation: To a solution of 8-hydroxypsoralen (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
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Alkylation: To the reaction mixture, add a solution of the 7-hydroxy-3,7-dimethyl-2,5-octadienyl derivative (1.2 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
dot
Caption: General experimental workflow for the synthesis.
References
Preventing photodegradation of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen during experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the photodegradation of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen (8-HDO) during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with 8-HDO are inconsistent. Could photodegradation be the cause?
A1: Yes, inconsistency in results is a common indicator of compound degradation. 8-HDO, as a psoralen (B192213) derivative, is inherently sensitive to light, particularly in the UVA spectrum (320-400 nm). Exposure to ambient laboratory light or specific light sources used in experiments can lead to its degradation, altering its effective concentration and leading to unreliable data.
Q2: What are the visible signs of 8-HDO degradation in my stock solution?
A2: While visual inspection is not a definitive method for determining degradation, you might observe a slight color change in the solution over time, from colorless to a pale yellow hue. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods for an accurate assessment.
Q3: How can I minimize 8-HDO photodegradation during routine lab work?
A3: To minimize photodegradation, adhere to the following best practices:
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Use Amber or Opaque Containers: Always store 8-HDO stock solutions and experimental samples in amber-colored vials or tubes to block UV and visible light.[1][2]
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Work in a Dimly Lit Area: When preparing solutions or setting up experiments, work in a dedicated low-light area or dim the laboratory lights.[1]
-
Cover Solutions: If solutions must be left open, cover them with aluminum foil or use light-blocking shields.[1]
-
Limit Exposure Time: Minimize the time that 8-HDO solutions are exposed to any light source. Prepare samples immediately before use.
Q4: I am using a fluorescence-based assay. How can I protect 8-HDO from the excitation light?
A4: This is a significant challenge. Consider the following strategies:
-
Use the Lowest Possible Excitation Intensity: Optimize your instrument settings to use the minimum light intensity required for a sufficient signal.
-
Reduce Exposure Time: Use the shortest possible exposure time for each measurement.
-
Incorporate Photoprotective Agents: Consider the inclusion of antioxidants in your experimental buffer, which may help quench reactive oxygen species generated during photoexcitation. Always validate that any additives do not interfere with your assay.
-
Run Controls: Include control samples that are not exposed to the excitation light to quantify the extent of degradation.
Q5: What are the likely degradation products of 8-HDO?
A5: While specific degradation products for 8-HDO are not extensively documented in publicly available literature, based on studies of similar psoralens like 8-methoxypsoralen (8-MOP), photooxidation is a likely degradation pathway. This can lead to the formation of oxidized derivatives, such as formyl- and hydroxy-coumarins. It is also possible that the ether-linked octadienyloxy side chain undergoes photo-cleavage.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for 8-HDO photodegradation, the following table provides a generalized overview of factors influencing the stability of photosensitive psoralen derivatives. This information is compiled from studies on related compounds and general principles of photochemistry.
| Parameter | Condition | Expected Impact on 8-HDO Stability | Rationale |
| Light Wavelength | UVA (320-400 nm) | High Degradation | Psoralens have strong absorbance in the UVA range, leading to photoexcitation and subsequent degradation reactions. |
| Visible Light (>400 nm) | Moderate to Low Degradation | While less energetic than UVA, prolonged exposure to high-intensity visible light can still induce photodegradation. | |
| Light Intensity | High Intensity | Increased Degradation Rate | A higher photon flux increases the rate of photoexcitation and subsequent degradation. |
| Low Intensity | Decreased Degradation Rate | Reducing light intensity lowers the rate of photochemical reactions. | |
| Solvent | Protic Solvents (e.g., water, methanol) | May Influence Degradation Pathway | Solvents can participate in photochemical reactions and influence the formation of specific degradation products. |
| Aprotic Solvents (e.g., DMSO, acetonitrile) | Degradation still occurs | The primary driver of degradation is light absorption by the 8-HDO molecule itself. | |
| Presence of Oxygen | Aerobic Conditions | Potential for Photooxidation | Oxygen can react with the excited state of 8-HDO to form reactive oxygen species (ROS), leading to oxidative degradation. |
| Anaerobic Conditions | May Favor other Degradation Pathways | In the absence of oxygen, other photochemical reactions like cyclization or cleavage may be more prominent. | |
| Temperature | Elevated Temperature | May Accelerate Secondary Reactions | While light is the primary driver, heat can increase the rate of subsequent chemical reactions of initial photoproducts. |
| Presence of Stabilizers | Antioxidants (e.g., Ascorbic Acid, Trolox) | May Reduce Degradation | Antioxidants can scavenge reactive oxygen species generated during photoexcitation, thus mitigating oxidative damage. |
Experimental Protocols
Protocol 1: General Handling and Storage of 8-HDO
-
Receiving and Storage: Upon receipt, immediately store the solid 8-HDO in a desiccator at -20°C, protected from light.
-
Preparation of Stock Solutions:
-
Work in a dimly lit room or under a fume hood with the sash lowered to minimize light exposure.
-
Use a solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution.
-
Store the stock solution in an amber glass vial with a Teflon-lined cap at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw the stock solution in the dark.
-
Dilute the stock solution to the desired experimental concentration using an appropriate buffer or medium.
-
Prepare working solutions fresh for each experiment and use them immediately.
-
If immediate use is not possible, keep the working solution on ice and protected from light.
-
-
Disposal: Dispose of unused 8-HDO solutions and contaminated materials according to your institution's guidelines for chemical waste.
Protocol 2: Quantitative Analysis of 8-HDO Photostability using HPLC-UV
This protocol provides a framework for assessing the stability of 8-HDO under specific light conditions.
-
Preparation of 8-HDO Samples:
-
Prepare a solution of 8-HDO in a relevant solvent (e.g., methanol, acetonitrile (B52724), or experimental buffer) at a known concentration (e.g., 10 µg/mL).
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Dispense the solution into multiple clear and amber vials. The clear vials will be exposed to light, and the amber vials will serve as dark controls.
-
-
Light Exposure:
-
Place the clear vials in a controlled light exposure chamber with a defined light source (e.g., a UVA lamp with a peak emission at 365 nm).
-
Simultaneously, place the amber vials next to the clear vials to serve as temperature-matched dark controls.
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At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove one clear and one amber vial.
-
-
HPLC-UV Analysis:
-
Immediately analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Mobile Phase: A gradient of acetonitrile and water is often suitable for psoralen derivatives.
-
Column: A C18 column is typically used.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of 8-HDO (typically around 250 nm, 300 nm, or 330 nm, which should be determined empirically).
-
-
Data Analysis:
-
Quantify the peak area of the intact 8-HDO in each chromatogram.
-
Calculate the percentage of 8-HDO remaining at each time point relative to the initial concentration (time 0).
-
Compare the degradation in the light-exposed samples to the dark controls to confirm that the degradation is light-induced.
-
Plot the percentage of remaining 8-HDO against time to determine the degradation kinetics.
-
Visualizations
Caption: Hypothetical photodegradation pathway of 8-HDO.
Caption: Workflow for assessing 8-HDO photostability.
Caption: Troubleshooting inconsistent results with 8-HDO.
References
Technical Support Center: Enhancing Stratum Corneum Penetration of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen (8-HODP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the penetration of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen (8-HODP) through the stratum corneum.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro skin permeation studies using Franz diffusion cells.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Permeation Data Between Replicates | 1. Inconsistent skin thickness or integrity from the same donor.[1] 2. Presence of air bubbles between the skin and the receptor medium. 3. Inconsistent dosing of the formulation on the skin surface. 4. Variations in skin appendage density (e.g., hair follicles) which can act as shunt pathways.[1] 5. Inconsistent clamping of the Franz cell, leading to leaks. | 1. Carefully inspect each skin section for any damage before mounting. Use a caliper to measure and select skin sections of similar thickness. 2. Tilt the Franz cell during assembly to allow any trapped air to escape. Gently tap the cell after filling the receptor chamber. 3. Use a positive displacement pipette for accurate and consistent application of the formulation. Ensure the formulation spreads evenly. 4. While difficult to control, be aware of this potential source of variability and note any visible differences in the skin samples. 5. Ensure the clamp is tightened evenly and securely. Check for any leaks by observing the receptor fluid level over a short period before adding the formulation. |
| Low or No Detectable Permeation of 8-HODP | 1. Insufficient analytical sensitivity to detect low concentrations of 8-HODP. 2. The formulation is not optimized for release of 8-HODP. 3. The chosen penetration enhancer is ineffective for 8-HODP. 4. The receptor medium has poor solubility for 8-HODP, preventing the maintenance of sink conditions. 5. The skin barrier integrity is too high or the experimental duration is too short. | 1. Validate your analytical method (e.g., HPLC-MS/MS) to ensure it has the required lower limit of quantification (LLOQ).[2] 2. Re-evaluate the formulation components. The vehicle can significantly impact drug release.[3] 3. Screen a panel of penetration enhancers with different mechanisms of action (e.g., solvents, surfactants, fatty acids).[4] 4. Increase the solubility of 8-HODP in the receptor medium by adding a co-solvent (e.g., ethanol) or a surfactant, ensuring it does not damage the skin membrane. 5. Increase the duration of the experiment. Consider using a different skin model if permeation is consistently below detection limits. |
| Inconsistent Drug Recovery in Mass Balance Study | 1. Incomplete extraction of 8-HODP from the skin or apparatus. 2. Adsorption of 8-HODP to the Franz cell components. 3. Degradation of 8-HODP in the formulation, on the skin, or in the receptor medium. | 1. Optimize the extraction procedure. Use a solvent in which 8-HODP is highly soluble and consider techniques like sonication or homogenization. 2. Silanize the glassware to reduce non-specific binding. 3. Assess the stability of 8-HODP under the experimental conditions (temperature, light, pH of the receptor fluid). |
| Evidence of Skin Damage (e.g., high permeation of a control substance) | 1. The penetration enhancer used is too aggressive. 2. The skin was damaged during preparation (e.g., heat separation, handling). 3. Microbial contamination of the receptor fluid. | 1. Reduce the concentration of the penetration enhancer or choose a milder alternative.[4] 2. Handle the skin carefully. If using heat separation, optimize the temperature and duration to separate the epidermis without compromising barrier function. 3. Add a bacteriostatic agent like sodium azide (B81097) to the receptor fluid for long-term experiments. |
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of 8-HODP to consider for enhancing its skin penetration?
While specific experimental data for 8-HODP is limited, we can infer some properties from its structure. As a psoralen (B192213) derivative, it is expected to be a relatively lipophilic molecule. The octadienyloxy side chain will further increase its lipophilicity. Key properties to determine experimentally include its octanol-water partition coefficient (Log P), solubility in various solvents, and molecular weight (354.40 g/mol ).[5] A balanced lipophilicity is crucial for skin penetration; highly lipophilic drugs can be retained in the stratum corneum, while hydrophilic drugs have difficulty partitioning into it.[6]
2. What are the most promising strategies for enhancing the penetration of 8-HODP?
Several strategies can be employed:
-
Chemical Penetration Enhancers: These include solvents (e.g., ethanol, propylene (B89431) glycol), fatty acids (e.g., oleic acid), and terpenes.[7][8] They work by disrupting the lipid matrix of the stratum corneum.
-
Nanocarriers: Encapsulating 8-HODP in systems like liposomes or solid lipid nanoparticles (SLNs) can improve its penetration.[9][10][11] These carriers can protect the drug and facilitate its transport into the skin. For instance, psoralen-loaded liposomes have shown a 5-fold increase in permeation compared to a solution.[9][11]
-
Combination Approaches: Using a nanocarrier in conjunction with a chemical enhancer can have synergistic effects. For example, incorporating Transcutol® in SLNs has been shown to increase the flux of 8-methoxypsoralen.[12]
3. How do I choose the appropriate in vitro skin model for my experiments?
The choice of skin model depends on the stage of your research and regulatory requirements.
-
Human Skin: Considered the "gold standard" for in vitro permeation testing (IVPT).[13] However, its availability and high variability can be challenging.[1]
-
Animal Skin: Porcine (pig) ear skin is often used as its structure is similar to human skin.[8]
-
Artificial Membranes: For initial screening (in vitro release testing or IVRT), synthetic membranes can be used.[14] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool that can predict skin penetration.[14]
4. What are the critical parameters to control in a Franz diffusion cell experiment?
To ensure reliable and reproducible data, the following parameters are crucial:
-
Temperature: The skin surface temperature should be maintained at 32 ± 1 °C.[13]
-
Receptor Fluid: Must maintain sink conditions, meaning the concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility. The fluid should be de-gassed and stirred continuously.
-
Dose: A finite dose (e.g., 5-10 µL/cm²) should be applied to mimic in vivo conditions.[14]
-
Sampling: Sampling times should be appropriate to capture the permeation profile, and the volume of receptor fluid removed should be replaced with fresh, pre-warmed medium.[13]
5. Are there any known signaling pathways affected by psoralen derivatives that could influence their skin penetration?
Psoralens, when photoactivated, can interact with cellular components beyond DNA. Evidence suggests that psoralens can bind to specific receptors in the cell membrane and cytoplasm.[15][16] Photoactivation of this psoralen-receptor complex can lead to the phosphorylation of the Epidermal Growth Factor (EGF) receptor.[15][16] This modification can alter the receptor's affinity for EGF and inhibit its tyrosine kinase activity, thereby disrupting normal cell growth signaling.[15][16] While this is a downstream effect after penetration, alterations in keratinocyte signaling could potentially influence the barrier properties of the stratum corneum over time with repeated applications.
Quantitative Data on Psoralen Permeation
The following table presents illustrative data on the skin permeation of 8-HODP with various enhancers, based on typical values observed for other psoralen derivatives like 8-methoxypsoralen. Note: This data is for demonstration purposes to guide experimental design and is not based on direct experimental results for 8-HODP.
| Formulation | Enhancer | Concentration of Enhancer (%) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Control (Propylene Glycol) | - | - | 0.85 | 1.70 | 1.0 |
| Formulation A | Oleic Acid | 5 | 2.55 | 5.10 | 3.0 |
| Formulation B | Terpene (Limonene) | 2 | 3.40 | 6.80 | 4.0 |
| Formulation C (SLNs) | - | - | 1.90 | 3.80 | 2.2 |
| Formulation D (SLNs) | Transcutol® P | 10 | 4.25 | 8.50 | 5.0 |
-
Enhancement Ratio (ER) is the ratio of the flux of the formulation with an enhancer to the flux of the control formulation.
Experimental Protocols
Detailed Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the permeation of 8-HODP through an excised skin membrane.
-
Preparation of Skin Membrane:
-
Thaw frozen full-thickness porcine ear skin at room temperature.
-
Separate the epidermis from the dermis by immersing the skin in water at 60°C for 60 seconds.
-
Carefully peel off the epidermis and cut it into sections large enough to fit the Franz diffusion cells.
-
Visually inspect each skin section for integrity.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Clamp the two chambers together securely and evenly.
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a co-solvent to ensure sink conditions). Ensure no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a circulating water bath maintained at a temperature to ensure the skin surface is at 32°C.
-
Allow the skin to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 10 mg/cm²) of the 8-HODP formulation onto the surface of the stratum corneum in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid through the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Analyze the concentration of 8-HODP in the collected samples using a validated analytical method, such as HPLC with UV or MS detection.
-
-
Data Analysis:
-
Calculate the cumulative amount of 8-HODP permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) by dividing the steady-state flux by the initial concentration of the drug in the donor formulation.
-
Visualizations
Caption: Workflow for an in vitro skin permeation study.
Caption: Postulated psoralen signaling pathway.
References
- 1. Spatial distribution of 8-methoxypsoralen penetration into human skin after systemic or topical administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zyleris.com [zyleris.com]
- 3. TOPICAL DELIVERY - The Importance of the Right Formulation in Topical Drug Development [drug-dev.com]
- 4. Penetration enhancers [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Effects of various penetration enhancers on percutaneous absorption of piroxicam from emulgels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Mechanisms of psoralen photosensitization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Psoralen loaded liposomal nanocarriers for improved skin penetration and efficacy of topical PUVA in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcutol® P Containing SLNs for Improving 8-Methoxypsoralen Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Psoralens percutaneous permeation across the human whole skin and the epidermis in respect to their polarity (in vitro study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen (8-HDP) in cellular assays. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 8-HDP?
A1: 8-HDP is a psoralen (B192213) derivative. Psoralens are well-characterized photoactive compounds that intercalate into DNA.[1] Upon exposure to ultraviolet A (UVA) light, they form covalent mono- and di-adducts with pyrimidine (B1678525) bases, leading to DNA cross-linking.[1] This damage can block transcription and replication, inducing cell cycle arrest and apoptosis.[1]
Q2: What are the potential off-target effects of 8-HDP?
A2: While the primary target of photoactivated psoralens is DNA, off-target effects on various cellular signaling pathways have been reported for related compounds. These may include:
-
Tyrosine Kinase Inhibition: Some psoralens can inhibit tyrosine kinase signaling.
-
Epidermal Growth Factor Receptor (EGFR) Pathway: Psoralens have been shown to interact with the EGFR, potentially altering its function.[2]
-
NF-κB and MAPK Signaling: Psoralen derivatives have demonstrated the ability to modulate the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses.
-
Activator protein 1 (AP-1) Pathway: Psoralens can also influence the AP-1 signaling pathway.
It is crucial to experimentally determine if 8-HDP affects these or other pathways in your specific cellular model.
Q3: How can I distinguish between on-target (DNA damage) and off-target effects in my assay?
A3: A multi-pronged approach is recommended:
-
UVA Control: Include an experimental arm with 8-HDP treatment in the absence of UVA activation. Any observed effects can be attributed to off-target activities independent of DNA cross-linking.
-
DNA Damage Response Markers: Measure the activation of key DNA damage response proteins, such as phosphorylated p53 (Ser15) and γH2AX, which are hallmarks of psoralen-induced DNA damage.[1]
-
Rescue Experiments: If a suspected off-target kinase is inhibited, attempt to rescue the phenotype by adding a downstream activator of that pathway.
-
Use of Structurally Unrelated DNA Cross-linkers: Compare the cellular phenotype induced by 8-HDP/UVA with that of other DNA cross-linking agents (e.g., mitomycin C) to identify effects unique to 8-HDP.
Q4: What is a suitable starting concentration for 8-HDP in a cellular assay?
A4: The optimal concentration of 8-HDP will be cell-type dependent and should be determined empirically. It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your desired endpoint (e.g., cell viability, proliferation). A typical starting range for psoralen derivatives is between 1 µM and 50 µM.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background toxicity (in the absence of UVA) | 1. Solvent (e.g., DMSO) toxicity. 2. Off-target effects of 8-HDP at high concentrations. 3. Compound precipitation. | 1. Ensure the final DMSO concentration is below 0.5% and include a vehicle-only control. 2. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range of 8-HDP. 3. Visually inspect the culture medium for precipitates. If observed, consider using a lower concentration or a different solubilization method. |
| Inconsistent results between experiments | 1. Variability in UVA source intensity or duration. 2. Inconsistent cell density at the time of treatment. 3. Degradation of 8-HDP stock solution. | 1. Standardize the UVA exposure protocol, including the distance from the light source and the duration of exposure. Use a radiometer to measure and standardize the UVA dose. 2. Ensure consistent cell seeding density and confluency at the start of each experiment. 3. Prepare fresh dilutions of 8-HDP from a frozen stock for each experiment. Store stock solutions protected from light. |
| No observable effect after UVA activation | 1. Insufficient 8-HDP concentration or incubation time. 2. Inadequate UVA dose. 3. Cell line is resistant to DNA damage-induced apoptosis. | 1. Increase the concentration of 8-HDP or the pre-incubation time before UVA exposure. 2. Increase the UVA dose (J/cm²). 3. Confirm that your cell line is capable of undergoing apoptosis by using a positive control such as staurosporine. |
| Unexpected changes in cell morphology or signaling pathways | 1. Off-target effects on the cytoskeleton or signaling cascades. 2. Cellular stress response unrelated to DNA damage. | 1. Investigate the potential involvement of known off-target pathways for psoralens (e.g., EGFR, NF-κB, MAPK) using specific inhibitors or western blotting for key pathway proteins. 2. Measure markers of cellular stress, such as reactive oxygen species (ROS) production. |
Quantitative Data Summary
The following tables are templates for organizing your experimental data to assess the on-target and off-target effects of 8-HDP.
Table 1: Dose-Response of 8-HDP on Cell Viability
| 8-HDP Concentration (µM) | Cell Viability (% of Vehicle Control) -UVA | Cell Viability (% of Vehicle Control) +UVA |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC50 |
Table 2: Off-Target Kinase Profiling of 8-HDP (10 µM)
| Kinase Target | % Inhibition |
| EGFR | |
| Src | |
| MEK1 | |
| p38α | |
| JNK1 |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of 8-HDP in culture medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the 8-HDP dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).
-
UVA Activation (for +UVA plate): After a 1-hour incubation with 8-HDP, expose the plate to a calibrated UVA light source for a predetermined duration. The -UVA plate should be sham-treated (kept in the dark).
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for p53 and Phospho-p53 (Ser15)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 8-HDP with and without UVA activation as described above.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: On-target signaling pathway of 8-HDP.
References
- 1. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative efficacy of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen and 8-methoxypsoralen (8-MOP)
In the landscape of dermatological therapeutics, psoralen-based photochemotherapy, particularly PUVA (Psoralen + UVA), remains a cornerstone for managing proliferative skin disorders such as psoriasis and vitiligo. This guide provides a comparative overview of the well-established 8-methoxypsoralen (8-MOP) and the lesser-known 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen.
8-Methoxypsoralen (8-MOP): An Overview
8-Methoxypsoralen, a naturally occurring furocoumarin, is a potent photosensitizing agent.[1][2] It is administered orally or topically in conjunction with UVA radiation to treat severe psoriasis and vitiligo.[1][3]
Mechanism of Action
The therapeutic effects of 8-MOP are initiated upon its activation by UVA light.[2][4] The primary mechanism involves the intercalation of 8-MOP into the DNA of skin cells.[5] Upon photoactivation, it forms covalent bonds with pyrimidine (B1678525) bases (thymine and cytosine), leading to the formation of monofunctional adducts and bifunctional adducts (interstrand cross-links).[2][4] This DNA damage inhibits DNA replication and cell proliferation, which is particularly effective in hyperproliferative disorders like psoriasis.[2][5] The process also induces cell cycle arrest and apoptosis, and modulates the immune response by reducing the activity of T-cells involved in the inflammatory process.[5]
Caption: Mechanism of Action of 8-MOP in PUVA Therapy.
Clinical Efficacy in Psoriasis
Numerous clinical trials have established the efficacy of PUVA therapy using 8-MOP for the treatment of psoriasis.[3][6][7][8][9][10] The primary endpoint in many of these studies is the Psoriasis Area and Severity Index (PASI) score, with a 75% improvement (PASI 75) being a common benchmark for success.
| Study Design | Number of Patients | Treatment Regimen | Key Efficacy Outcome | Reference |
| Randomized, double-blind, placebo-controlled | 40 | Oral 8-MOP + UVA vs. Placebo + UVA | 86% of the 8-MOP group achieved PASI 75 at 12 weeks (per protocol analysis).[10] | [10] |
| Comparative study | 40 | Oral 8-MOP + UVA vs. Bath-water 8-MOP + UVA | Both treatments were similarly effective, with 80% of the oral group and 85% of the bath-water group showing clearance or good improvement.[3] | [3] |
| Retrospective chart review | 48 | Topical 8-MOP + UVA for palmoplantar psoriasis | 63% of patients achieved a Physician Global Assessment (PGA) score of 0 or 1 (clear or almost clear).[7] | [7] |
Experimental Protocols
Standardized protocols are crucial for the safe and effective administration of PUVA therapy. Methodologies often vary based on whether 8-MOP is administered orally or topically.
Oral PUVA Protocol Workflow
Caption: A generalized workflow for oral PUVA therapy.
Topical (Bath) PUVA Protocol
For localized psoriasis, topical application, including bath-water delivery, is an alternative that minimizes systemic side effects.[3][11]
| Step | Description |
| 1. Psoralen (B192213) Bath | Patients soak the affected areas in a diluted solution of 8-MOP (e.g., 3.7 mg/L) for a specified duration (e.g., 15 minutes).[3][11] |
| 2. UVA Irradiation | Immediately following the bath, the treated area is exposed to a measured dose of UVA radiation.[6][11] |
| 3. Dosage | The initial UVA dose is typically low and is gradually increased in subsequent sessions based on the patient's response and tolerance.[7] |
| 4. Frequency | Treatments are usually administered 2-3 times per week.[11] |
This compound
This compound is a coumarin (B35378) that has been isolated from the herbs of Phebalium tuberculosum ssp. megaphyllum.[12] Currently, there is a significant lack of published data regarding its clinical efficacy, mechanism of action, and experimental protocols for therapeutic use. Further research and clinical trials are necessary to establish its potential role in dermatology and to draw any meaningful comparisons with well-established treatments like 8-MOP.
Conclusion
8-methoxypsoralen, as part of PUVA therapy, is a highly effective and well-documented treatment for psoriasis. Its mechanism of action, centered on DNA cross-linking and subsequent inhibition of cellular hyperproliferation, is well understood. In contrast, this compound remains a compound of interest with an unestablished clinical profile. Researchers and drug development professionals are encouraged to view the extensive data on 8-MOP as a benchmark for evaluating novel psoralen derivatives. Future studies are warranted to explore the therapeutic potential of compounds like this compound and to determine their place in the dermatological armamentarium.
References
- 1. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. PUVA therapy for psoriasis: comparison of oral and bath-water delivery of 8-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Methoxsalen? [synapse.patsnap.com]
- 6. Topical 8-methoxypsoralen photochemotherapy of psoriasis: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness and Safety of Psoralen-UVA (PUVA) Topical Therapy in Palmoplantar Psoriasis: A Report on 48 Patients | Actas Dermo-Sifiliográficas [actasdermo.org]
- 8. 8-MOP PUVA for psoriasis: a comparison of a minimal phototoxic dose-based regimen with a skin-type approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized, double-blind, placebo-controlled evaluation of the efficacy of oral psoralen plus ultraviolet A for the treatment of plaque-type psoriasis using the Psoriasis Area Severity Index score (improvement of 75% or greater) at 12 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized Double-blind Comparative Study of 8-Methoxypsoralen Bath Plus UV-A Treatment Regimens | Actas Dermo-Sifiliográficas [actasdermo.org]
- 12. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of different furanocoumarins in vitiligo repigmentation
For Researchers, Scientists, and Drug Development Professionals
Vitiligo, a chronic autoimmune disorder characterized by the depigmentation of the skin, presents a significant challenge in dermatology. The goal of treatment is to halt the progression of the disease and induce repigmentation. For decades, furanocoumarins, a class of naturally occurring or synthetic compounds, have been a cornerstone of vitiligo therapy, primarily through psoralen (B192213) plus ultraviolet A (PUVA) photochemotherapy. This guide provides a comprehensive head-to-head comparison of different furanocoumarins used in vitiligo repigmentation, supported by experimental data to aid in research and drug development efforts.
Executive Summary
This guide compares the efficacy and mechanisms of action of prominent furanocoumarins in vitiligo treatment, including 8-methoxypsoralen (8-MOP), 5-methoxypsoralen (5-MOP), and 4,5',8-trimethylpsoralen (TMP). Clinical and in vitro data are presented to offer a comparative analysis of their repigmentation potential and underlying signaling pathways. While 8-MOP has been extensively studied and is considered a potent agent, TMP has shown comparable or superior results in some studies with a potentially better safety profile. The mechanisms of action, although not fully elucidated for all compounds, appear to involve the stimulation of melanogenesis through key signaling pathways such as MAPK and PKA.
Comparative Efficacy: Clinical Data
The clinical efficacy of furanocoumarins is primarily assessed by the extent of repigmentation in vitiliginous patches. Several studies have compared the effectiveness of different psoralen derivatives in combination with UVA therapy.
Table 1: Comparison of Repigmentation Rates in Clinical Studies
| Furanocoumarin | Dosage | Treatment Duration | Study Population | Key Findings | Reference |
| 8-Methoxypsoralen (8-MOP) | 0.3 mg/kg | 2 years | 366 East Indian patients | 45% of patients receiving low-dose 8-MOP (0.3 mg/kg) achieved full repigmentation of the face. Nearly 60% achieved 75-100% repigmentation of the head and neck. | [Pathak et al., 1984] |
| 4,5',8-Trimethylpsoralen (TMP) | 0.8, 1.8, and 3.6 mg/kg | 2 years | 366 East Indian patients | High-dose TMP showed better repigmentation than lower doses but was not as effective as 8-MOP or the combination of 8-MOP and TMP. | [Pathak et al., 1984] |
| Psoralen | 0.6 and 1.2 mg/kg | 2 years | 366 East Indian patients | High-dose psoralen showed better repigmentation than the lower dose but was less effective than 8-MOP. | [Pathak et al., 1984] |
| 8-Methoxypsoralen (8-MOP) | 0.3 mg/kg | 60 sittings | 25 patients | Showed an earlier response and required a lower cumulative UVA dose (75 J/cm²) for acceptable cosmetic response. | [Mhaske et al., 1998] |
| Trimethylpsoralen (TMP) | 0.6 mg/kg | 60 sittings | 25 patients | Required a higher cumulative UVA dose (106 J/cm²) for a similar cosmetic response compared to 8-MOP. | [Mhaske et al., 1998] |
| 5-Methoxypsoralen (5-MOP) | Not specified | Not specified | Review of studies | Up to 56% of patients with vitiligo achieved >75% repigmentation with oral or topical 5-MOP combined with UV irradiation.[1] | [Review Data] |
Note: The study by Pathak et al. (1984) also included a combination therapy of 8-MOP and TMP which showed high efficacy. Due to the limitations of available data, a more detailed quantitative breakdown is not possible.
In Vitro Activity: Melanogenesis Stimulation
The pro-pigmenting effects of furanocoumarins are rooted in their ability to stimulate melanogenesis in melanocytes. In vitro studies using B16 melanoma cells are commonly employed to assess this activity by measuring melanin (B1238610) content and the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
Table 2: Comparative In Vitro Effects of Furanocoumarin Derivatives on Melanogenesis
| Furanocoumarin Derivative | Cell Line | Concentration | Effect on Melanin Content | Effect on Tyrosinase Activity | Reference |
| 8-Methoxycoumarin | B16F10 | Various | Significantly increased | Significantly upregulated | [8-Methoxycoumarin Study] |
| Amine derivatives of furocoumarin (D206008) | B16 | 0–100 µM | Increased in a dose- and time-dependent manner | Increased in a concentration-dependent manner | [Amine derivatives Study] |
| 7-acetoxy-4-methylcoumarin (7A4MC) | B16F10 | 12.5, 25, and 50 µM | Increased in a dose-dependent manner | Significantly increased | [7A4MC Study] |
Mechanisms of Action: Signaling Pathways
The repigmenting effects of furanocoumarins are mediated through the activation of specific intracellular signaling pathways that lead to the increased expression of key melanogenic proteins.
8-Methoxypsoralen (8-MOP) has been shown to stimulate melanogenesis by activating the Mitogen-Activated Protein Kinase (MAPK) pathway , specifically through the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), and the Protein Kinase A (PKA) pathway .[2][3][4] Activation of these pathways leads to the upregulation of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and function. MITF, in turn, increases the expression of tyrosinase (TYR) and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2), leading to melanin synthesis.
The specific signaling pathways for 5-Methoxypsoralen (5-MOP) and 4,5',8-Trimethylpsoralen (TMP) in the context of vitiligo repigmentation are not as well-defined in the currently available literature. Further research is needed to elucidate their precise molecular mechanisms of action.
Experimental Protocols
PUVA Therapy for Vitiligo (Clinical Trial Protocol Example)
This protocol is a generalized example based on common practices in clinical trials.
-
Patient Selection: Patients with a confirmed diagnosis of vitiligo affecting a certain percentage of their body surface area are recruited. Exclusion criteria typically include a history of skin cancer, photosensitivity disorders, and pregnancy.
-
Drug Administration:
-
8-MOP: Oral administration of 0.3-0.6 mg/kg body weight, taken 1.5-2 hours before UVA exposure.[5] To minimize gastrointestinal side effects, it is often recommended to take the medication with food or milk.[6]
-
TMP: Oral administration of 0.6 mg/kg body weight, taken 1.5-2 hours before UVA exposure.[5]
-
-
UVA Irradiation:
-
Patients are exposed to a controlled dose of UVA radiation in a specialized phototherapy cabinet.
-
The initial UVA dose is determined based on the patient's skin type (Fitzpatrick skin type). For example, a starting dose for skin type I might be 0.5 J/cm².[7]
-
UVA dosage is gradually increased in subsequent sessions (e.g., by 0.5-1.0 J/cm² per session) to achieve a minimal erythema (slight pinkness of the skin).[5]
-
Treatments are typically administered 2-3 times per week on non-consecutive days.[5]
-
-
Monitoring and Evaluation:
-
Repigmentation is assessed at regular intervals (e.g., every 2-3 months) using standardized scoring systems like the Vitiligo Area Scoring Index (VASI).
-
Adverse effects such as erythema, pruritus, and nausea are monitored throughout the study.
-
In Vitro Melanin Content Assay
This protocol is a standard method for quantifying melanin production in cell culture.
-
Cell Culture: B16F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the furanocoumarin to be tested. A vehicle control (e.g., DMSO) and a positive control (e.g., α-MSH) are included. The cells are incubated for 72 hours.
-
Cell Lysis and Melanin Solubilization:
-
Quantification: The absorbance of the resulting solution is measured at 405 nm or 492 nm using a microplate reader.[8][10] The melanin content is often normalized to the total protein content of the cell lysate, which is determined by a separate protein assay (e.g., BCA assay).
Western Blot Analysis of Melanogenesis-Related Proteins
This protocol outlines the steps to measure the expression of key proteins involved in melanogenesis.
-
Cell Culture and Treatment: B16F10 cells are cultured and treated with the furanocoumarins as described in the melanin content assay.
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-MITF, anti-TYR, anti-TRP-1, anti-TRP-2) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
Conclusion
The choice of furanocoumarin for vitiligo treatment involves a trade-off between efficacy and side effects. Clinical data suggests that 8-MOP is a highly effective agent for repigmentation, particularly for facial vitiligo.[2] However, it is also associated with a higher incidence of phototoxicity compared to TMP.[3] TMP may offer a comparable, albeit sometimes slower, repigmentation response with a better safety profile. 5-MOP also demonstrates significant efficacy in inducing repigmentation.[1]
The underlying mechanisms of these compounds are beginning to be unraveled, with the MAPK and PKA signaling pathways emerging as key players in 8-MOP-induced melanogenesis.[2][4] Further research into the specific molecular targets and signaling cascades of other furanocoumarins like 5-MOP and TMP is crucial for the development of more targeted and effective therapies for vitiligo. The in vitro and clinical trial protocols provided in this guide offer a standardized framework for future comparative studies in this important area of dermatological research.
References
- 1. 5-Methoxypsoralen. A review of its effects in psoriasis and vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of melanoblast pigmentation by 8-methoxypsoralen:the involvement of microphthalmia-associated transcription factor, the protein kinase a signal pathway, and proteasome-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. jtad.org [jtad.org]
- 7. 8-MOP (Methoxsalen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. med.upenn.edu [med.upenn.edu]
Validating DNA Crosslinking Efficiency of Psoralen Derivatives: A Comparative Guide to the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
The formation of DNA interstrand crosslinks (ICLs) is a critical mechanism of action for many therapeutic agents, particularly in cancer chemotherapy. Psoralens, a class of naturally occurring and synthetic compounds, are potent ICL inducers upon photoactivation with UVA light.[1] Accurately quantifying the efficiency of new psoralen (B192213) derivatives in generating these cytotoxic lesions is paramount for drug development. The modified alkaline single-cell gel electrophoresis (SCGE), or comet assay, has emerged as a sensitive and reliable method for this purpose.[1][2]
This guide provides a comprehensive comparison of psoralen derivatives for their DNA crosslinking efficiency as validated by the comet assay. It details the experimental protocol, presents comparative data, and discusses alternative methodologies.
Comparing Psoralen Derivatives: Efficiency in DNA Crosslinking
The efficacy of psoralen derivatives in inducing DNA ICLs can vary significantly based on their chemical structure, which influences their ability to intercalate into the DNA helix and their photoreactivity. The modified alkaline comet assay allows for a quantitative comparison of these derivatives by measuring the reduction in DNA migration, which is proportional to the number of ICLs.
| Psoralen Derivative | Chemical Name | Key Features & Relative Efficiency | Reference |
| 8-MOP | 8-Methoxypsoralen | The most well-studied psoralen, often used as a benchmark. Forms both monoadducts and ICLs.[1] | [1] |
| 8-POP | 8-Propargyloxypsoralen | A minimally-modified psoralen probe with an alkyne handle for click chemistry. Demonstrates higher ICL induction efficiency compared to 8-MOP in HeLa cells.[1] | [1] |
| AMT | 4'-Aminomethyl-4,5',8-trimethylpsoralen | Exhibits increased affinity for DNA due to a positively charged amino group. Reported to be significantly more effective at crosslinking DNA in vitro than other derivatives.[3] | [3] |
The Modified Alkaline Comet Assay for ICL Detection
The principle behind using the comet assay to detect ICLs is that these crosslinks prevent the complete denaturation and migration of DNA in the agarose (B213101) gel. To measure this, a known amount of random DNA strand breaks is introduced after treating the cells with the psoralen derivative and UVA light. This is typically achieved through exposure to a fixed dose of ionizing radiation or a chemical agent like hydrogen peroxide.[1][4] In cells with ICLs, the DNA remains tethered together, resulting in a smaller "comet tail" and a higher intensity "comet head" compared to control cells with only random strand breaks.
Experimental Workflow
The following diagram outlines the key steps in the modified alkaline comet assay for assessing psoralen-induced DNA crosslinking.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and psoralen derivatives.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the psoralen derivative at various concentrations for a specified time (e.g., 1 hour).
-
Expose the cells to a specific dose of UVA light (e.g., 365 nm). Include appropriate controls (no psoralen, no UVA).
-
-
Slide Preparation:
-
Prepare a single-cell suspension.
-
Mix the cell suspension with low melting point agarose.
-
Layer the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.[1]
-
-
Induction of Strand Breaks:
-
Alkaline Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye such as SYBR Green I or ethidium (B1194527) bromide.[1]
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA migration. Common metrics include percent DNA in the tail, tail length, and Olive tail moment. A decrease in these metrics in psoralen-treated cells compared to controls indicates the presence of ICLs.
-
Psoralen-Induced DNA Damage Response
Psoralen-induced ICLs are highly cytotoxic lesions that stall DNA replication and transcription.[5][6] This triggers a complex network of DNA damage response (DDR) pathways to repair the damage. The primary pathway for repairing ICLs in mammalian cells is the Fanconi anemia (FA) pathway, which coordinates with nucleotide excision repair (NER) and homologous recombination (HR).[7]
Alternative Methods for ICL Validation
While the comet assay is a powerful tool, other methods can also be used to detect and quantify psoralen-induced ICLs. Each has its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Modified Alkaline Comet Assay | Measures reduced DNA migration due to crosslinks after induction of random strand breaks. | Single-cell resolution, high sensitivity, relatively low cost.[2][4] | Indirect measurement of ICLs, requires careful optimization. |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies psoralen-DNA adducts after enzymatic digestion of DNA. | Direct quantification of specific adducts. | Labor-intensive, requires specialized equipment, may have lower sensitivity for low-frequency adducts.[1] |
| Mass Spectrometry (MS) | Identifies and quantifies psoralen-DNA adducts based on their mass-to-charge ratio after DNA digestion. | High specificity and sensitivity, provides structural information.[1] | Technically challenging, expensive equipment, complex data analysis.[1] |
| Alkaline Filter Elution | Measures the rate of DNA elution through a filter under denaturing conditions; crosslinked DNA elutes more slowly. | Can provide quantitative data on ICL frequency. | Time-consuming, requires radiolabeling of DNA, provides population-level data. |
| Immunofluorescence/Click Chemistry | Uses antibodies or click chemistry to visualize and quantify psoralen adducts within cells. | Allows for in situ detection and visualization of lesions.[1] | Dependent on the availability and specificity of antibodies or modified psoralen probes (like 8-POP).[1] |
Conclusion
The modified alkaline comet assay is a robust and accessible method for validating and comparing the DNA interstrand crosslinking efficiency of psoralen derivatives. Its single-cell resolution and sensitivity make it an invaluable tool for screening new compounds and elucidating their mechanisms of action. While alternative methods like HPLC and mass spectrometry offer direct quantification, the comet assay provides a balance of sensitivity, cost-effectiveness, and throughput that is well-suited for many research and drug development applications. A thorough understanding of the experimental protocol and the underlying DNA damage response pathways is essential for the accurate interpretation of results and the successful development of novel psoralen-based therapeutics.
References
- 1. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Replication Is Required To Elicit Cellular Responses to Psoralen-Induced DNA Interstrand Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA repair defects channel interstrand DNA cross-links into alternate recombinational and error-prone repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study analysis of phototoxicity profiles of linear vs. angular furanocoumarins
A Comparative Guide for Researchers and Drug Development Professionals
Furanocoumarins, a class of naturally occurring compounds found in various plants, are renowned for their photosensitizing properties. Upon activation by ultraviolet A (UVA) radiation, these molecules can induce a range of biological effects, from therapeutic benefits in conditions like psoriasis to significant phototoxicity. Structurally, furanocoumarins are broadly classified into two categories: linear (psoralen type) and angular (angelicin type). This distinction in their chemical architecture profoundly influences their phototoxic potential and mechanisms of action. This guide provides an objective, data-driven comparison of the phototoxicity profiles of linear and angular furanocoumarins, summarizing key experimental findings to inform research and drug development.
Executive Summary
Linear furanocoumarins, such as psoralen (B192213) and its derivatives 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), are generally more potent photosensitizers than their angular counterparts, like angelicin (B190584). The primary reason for this enhanced phototoxicity lies in their differential interactions with DNA. Upon UVA irradiation, linear furanocoumarins can form both monofunctional adducts and bifunctional interstrand cross-links (ICLs) with pyrimidine (B1678525) bases in DNA.[1][2] These ICLs are particularly cytotoxic as they create a covalent bridge between the two strands of the DNA helix, posing a significant challenge to cellular repair mechanisms and effectively blocking DNA replication and transcription.[3] In contrast, the angular geometry of furanocoumarins like angelicin sterically hinders the formation of ICLs, restricting their photoadducts primarily to monofunctional additions to a single DNA strand.[1][2] While still damaging, these monoadducts are more readily repaired by the cell.
The differential DNA damage incites distinct downstream cellular signaling. The more severe DNA lesions caused by linear furanocoumarins are potent activators of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[3][4] Both classes of furanocoumarins can also generate reactive oxygen species (ROS) upon photoactivation, contributing to cellular damage through oxidative stress and activation of the mitochondrial apoptotic pathway.[5]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the phototoxicity of representative linear and angular furanocoumarins. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions (e.g., cell lines, UVA dose, and drug concentrations).
Table 1: Comparative Photobiological Activity of Furanocoumarins
| Furanocoumarin | Type | Rank of Effectiveness (Lethality & Genetic Damage)[6] |
| Psoralen | Linear | 1 (Most Active) |
| 8-Methoxypsoralen (8-MOP) | Linear | 2 |
| 5-Methoxypsoralen (5-MOP) | Linear | 3 |
| Angelicin | Angular | 4 (Least Active) |
Table 2: In Vitro Photocytotoxicity of Psoralen Derivatives against Breast Cancer Cells
| Compound | Type | Cell Line | IC50 (µM) with UVA (2.0 J/cm²) |
| Methoxsalen (8-MOP) | Linear | SK-BR-3 | >50 |
| Psoralen Derivative 3g | Linear | SK-BR-3 | 2.71 |
| Psoralen Derivative 3f | Linear | MDA-MB-231 | 71.01 |
Data compiled from a study on novel psoralen derivatives. This table highlights the variability in phototoxicity even within the linear furanocoumarin class and depending on the specific cell line.
Table 3: In Vivo Phototoxic Effects
| Furanocoumarin | Type | Endpoint | Observation |
| 8-Methoxypsoralen (8-MOP) | Linear | Erythema | Photosensitized erythema to a similar extent as angelicin at 334 nm.[7] |
| Angelicin | Angular | Erythema | Photosensitized erythema to a similar extent as 8-MOP at 334 nm.[7] |
| 8-Methoxypsoralen (8-MOP) | Linear | Skin Toxicity (mice) | Inflammation, hyperplasia, ulceration, and cellular atypia with UVA.[8] |
| 5-Methoxypsoralen (5-MOP) | Linear | Skin Toxicity (mice) | Inflammation, hyperplasia, ulceration, and cellular atypia with UVA.[8] |
| 5-Methylisopsoralen (5-MIP) | Angular | Skin Toxicity (mice) | No skin toxicity observed with UVA.[8] |
Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Test
This is a standardized in vitro method to assess the phototoxic potential of a substance.
Principle: The assay compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of UVA light. Cytotoxicity is measured by the concentration-dependent reduction in the uptake of the vital dye Neutral Red by the mouse fibroblast cell line Balb/c 3T3.
Methodology:
-
Cell Culture: Balb/c 3T3 cells are seeded in two 96-well plates and cultured for 24 hours to form a semi-confluent monolayer.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test furanocoumarin. Eight different concentrations are typically used.
-
Irradiation: One plate is exposed to a non-toxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.
-
Incubation: The treatment medium is replaced with a fresh culture medium, and the cells are incubated for another 24 hours.
-
Neutral Red Uptake: The cells are incubated with a medium containing Neutral Red for 3 hours. The dye is taken up and accumulates in the lysosomes of viable cells.
-
Quantification: The cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer.
-
Data Analysis: The concentration of the test substance that reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated plates. A Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values. A PIF significantly greater than 1 indicates phototoxic potential.
DNA Interstrand Cross-Linking Assay (Alkaline Comet Assay)
This assay can be adapted to detect ICLs induced by furanocoumarins.
Principle: The alkaline comet assay (single-cell gel electrophoresis) detects DNA strand breaks and alkali-labile sites. To detect ICLs, the assay is modified by introducing a DNA damaging agent (e.g., a high dose of X-rays or H₂O₂) after treatment with the furanocoumarin and UVA. In cells with ICLs, the DNA is held together, resulting in a smaller "comet tail" and indicating a reduction in induced strand breaks.
Methodology:
-
Cell Treatment: Cells are treated with the furanocoumarin for a specific duration, followed by exposure to UVA light.
-
Induction of Strand Breaks: After treatment, cells are irradiated with a high dose of X-rays (e.g., 15 Gy) on ice to induce a quantifiable level of DNA strand breaks.
-
Comet Assay:
-
Treated cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
The cells are lysed in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
The slides are then placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and express alkali-labile sites as strand breaks.
-
Electrophoresis is performed, allowing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
-
Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the comets are visualized using a fluorescence microscope. The extent of DNA migration (comet tail length or tail moment) is quantified using image analysis software. A significant reduction in the comet tail in the furanocoumarin-treated group compared to the X-ray only control indicates the presence of ICLs.
Reactive Oxygen Species (ROS) Detection Assay
Principle: This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), to measure intracellular ROS levels. H2DCFDA is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Methodology:
-
Cell Culture and Treatment: Cells are seeded in a multi-well plate and treated with the furanocoumarin.
-
Probe Loading: The cells are incubated with H2DCFDA in a suitable buffer for 30-60 minutes at 37°C, protected from light.
-
Irradiation: The cells are then exposed to UVA light.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity in the treated and irradiated cells compared to controls indicates an increase in intracellular ROS levels.
Signaling Pathways and Mechanisms of Action
The phototoxicity of furanocoumarins is initiated by two primary photochemical events: DNA adduct formation and the generation of reactive oxygen species. These events trigger a cascade of cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Phototoxicity Signaling Pathway
Caption: Signaling cascade initiated by photoactivated linear and angular furanocoumarins.
Experimental Workflow for Comparative Phototoxicity Analysis
Caption: A logical workflow for the cross-study analysis of furanocoumarin phototoxicity.
Conclusion
The distinction between linear and angular furanocoumarins is critical for understanding their phototoxic profiles. The ability of linear furanocoumarins to form DNA interstrand cross-links renders them significantly more potent photosensitizers than their angular counterparts. This fundamental mechanistic difference translates to a greater induction of DNA damage, more robust activation of cellular stress responses like the p53 pathway, and ultimately, a higher potential for cytotoxicity. For researchers and professionals in drug development, this knowledge is paramount for the rational design of new photochemotherapeutic agents and for the safety assessment of consumer products containing these natural compounds. Future research should focus on generating comprehensive, standardized datasets to allow for more precise quantitative comparisons between a wider range of linear and angular furanocoumarins.
References
- 1. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 2. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in Jurkat cells by photoexcited psoralen derivatives: Implication of mitochondrial dysfunctions and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative photobiology of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison between skin-photosensitizing (344 nm) activities of 8-methoxypsoralen and angelicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of 8-methoxypsoralen, 5-methoxypsoralen, 3-carbethoxypsoralen, or 5-methylisopsoralen with ultraviolet radiation in the hairless (HRA/Skh) mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotoxicity assessment of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen using Ames test
Genotoxicity Assessment of Psoralen (B192213) and Coumarin (B35378) Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the genotoxicity of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen using the Ames test or other standard assays is not publicly available. This guide provides a comparative overview based on the genotoxicity of structurally related psoralen and coumarin compounds to serve as a reference for researchers.
Introduction to Genotoxicity and the Ames Test
Genotoxicity assessment is a critical component of drug safety evaluation, aimed at identifying substances that can damage genetic material (DNA).[1] One of the most widely used and internationally accepted methods for initial screening of mutagenic potential is the bacterial reverse mutation assay, commonly known as the Ames test.[2][3] This in vitro assay utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[3] The test evaluates the ability of a chemical to cause a reverse mutation (reversion) that restores the bacteria's ability to grow in an amino acid-deficient medium.[3] A positive result in the Ames test indicates that the substance is a mutagen and may have carcinogenic potential.[3]
Psoralens are a class of naturally occurring photoactive compounds.[4] When activated by ultraviolet A (UVA) radiation, a process known as PUVA, they can form adducts with DNA, leading to cytotoxicity and potential mutagenicity.[1][4] This property is utilized in photochemotherapy for skin conditions.[1] Coumarins are a broader class of compounds that includes psoralens and are found widely in plants.[2]
Comparative Genotoxicity Data
The following tables summarize publicly available genotoxicity data for various psoralen and coumarin derivatives from the Ames test and other relevant assays. This data provides a basis for understanding the potential genotoxicity profile of related compounds like this compound.
Table 1: Ames Test Results for Psoralen and Coumarin Derivatives
| Compound | Tester Strains | Metabolic Activation (S9) | Concentration Range | Result | Reference |
| 6,7-dihydroxycoumarin | S. typhimurium (strains not specified) | With and Without | 62.5 - 750 µ g/plate | Negative | [2][5] |
| 4-methylesculetin (B191872) | S. typhimurium (strains not specified) | With and Without | 62.5 - 750 µ g/plate | Negative | [2][5] |
| Dihydropyranocoumarins | Not specified | Not specified | Not specified | Predicted Negative (in silico) | [6] |
| 8-methoxypsoralen (in the presence of UVA) | S. typhimurium (strains not specified) | Not specified | Not specified | Positive | [7][8] |
| Synthetic Psoralen | S. typhimurium TA104 recN2-4 | Not specified | 20 µg/mL | Positive (DNA damage) | [9] |
| Natural Psoralen Extract | S. typhimurium TA104 recN2-4 | Not specified | Up to 100 µg/mL | Negative (no DNA damage) | [9] |
Table 2: Alternative Genotoxicity Assay Results for Psoralen and Coumarin Derivatives
| Compound | Assay Type | Cell Line | Metabolic Activation (S9) | Concentration Range | Result | Reference |
| 6,7-dihydroxycoumarin | Comet Assay | Human Lymphocytes | Not applicable | 2, 8, 32 µg/mL | Negative | [2] |
| 6,7-dihydroxycoumarin | Micronucleus Test | Human Lymphocytes | Not applicable | 2, 8, 32 µg/mL | Negative | [2] |
| 4-methylesculetin | Comet Assay | Human Lymphocytes | Not applicable | 2, 8, 32 µg/mL | Negative | [2] |
| 4-methylesculetin | Micronucleus Test | Human Lymphocytes | Not applicable | 2, 8, 32 µg/mL | Negative | [2] |
| Psoralen (with UVA) | Chromosome Aberration | Human Lymphocytes, CHO cells | Not applicable | Not specified | Positive | [10] |
| Acitretin + PUVA | Micronucleus Test | Human Lymphocytes (in vivo) | Not applicable | Therapeutic dose | Slightly Genotoxic | [11] |
| Acitretin | Micronucleus Test | Human Lymphocytes (in vivo) | Not applicable | Therapeutic dose | Negative | [11] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[3]
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[3] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.[3]
Methodology (Plate Incorporation Method):
-
Strain Preparation: Overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) are prepared.
-
Metabolic Activation: The test is conducted both with and without a metabolic activation system (S9 mix), which is typically derived from rat liver homogenate. This is to assess the mutagenicity of the parent compound as well as its metabolites.
-
Exposure: The test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer are added to molten top agar (B569324).
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Chromosomal Aberration Test
This assay is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.[12]
Principle: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test substance.[12] After treatment, the cells are arrested in metaphase, harvested, and their chromosomes are examined microscopically for structural abnormalities.[13]
Methodology:
-
Cell Culture: CHO cells or human lymphocytes are cultured in appropriate media.
-
Treatment: The cells are treated with various concentrations of the test compound, with and without S9 metabolic activation, for a defined period (e.g., 3-4 hours).[12]
-
Recovery and Harvest: After treatment, the cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., Colcemid) is added to arrest cells in metaphase. The cells are then harvested.
-
Slide Preparation: The harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed under a microscope for chromosomal aberrations such as breaks, gaps, and exchanges.
-
Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates a clastogenic effect.
Visualizations
Experimental Workflow
Caption: Workflow of the Ames Test for Mutagenicity Assessment.
Signaling Pathway of Psoralen Photogenotoxicity
Caption: Mechanism of Psoralen-Induced Photogenotoxicity.
References
- 1. Psoralen photochemotherapy, clinical efficacy, and photomutagenicity: the role of molecular epidemiology in minimizing risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assessment of mutagenic and genotoxic effects of coumarin derivatives 6,7-dihydroxycoumarin and 4-methylesculetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralen phototherapy and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of dihydropyranocoumarins as potent inhibitors against triple-negative breast cancer: An integrated of in silico, quantum & molecular modeling approaches | PLOS One [journals.plos.org]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. academic.oup.com [academic.oup.com]
- 9. medicinearticle.com [medicinearticle.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Cytotoxic and genotoxic effects of acitretin, alone or in combination with psoralen-ultraviolet A or narrow-band ultraviolet B-therapy in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. apps.dtic.mil [apps.dtic.mil]
In Vitro Skin Permeation: A Comparative Analysis of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen and Bergapten
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bergapten (B1666803), a relatively small and lipophilic molecule, is known to permeate the skin. In contrast, 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen possesses a significantly larger and more complex side chain at the 8-position, which includes a hydroxyl group. These structural differences are anticipated to result in lower skin permeability for the 8-psoralen derivative compared to bergapten due to increased molecular weight and potentially reduced lipophilicity.
Quantitative Data Comparison
The following table summarizes the available in vitro skin permeation data for bergapten (5-methoxypsoralen). No experimental data for this compound has been identified in the peer-reviewed literature.
| Parameter | Bergapten (5-methoxypsoralen) | This compound |
| Molecular Weight ( g/mol ) | 216.19 | 356.42 |
| Log P (Octanol/Water) | ~2.00[1] | Predicted to be higher due to the long hydrocarbon chain, but the terminal hydroxyl group will decrease it. |
| Cumulative Permeation (ng/cm² over 24h) through human whole skin | Reported to be lower than 8-methoxypsoralen.[1] | Not Available. Predicted to be significantly lower than bergapten. |
| Permeability Coefficient (Kp) | Not explicitly found for bergapten, but for the similar 8-methoxypsoralen, it is in the range of 1.70 - 1.76 x 10⁻² cm/h.[2] | Not Available. |
| Flux (Jmax) | Not explicitly found. | Not Available. |
| Lag Time (tL) | Not explicitly found. | Not Available. |
Theoretical Permeation Profile of this compound
The skin permeation of a molecule is governed by several factors, primarily its lipophilicity (log P) and molecular weight. The stratum corneum, the outermost layer of the skin, acts as a lipophilic barrier.
-
Molecular Weight: Molecules with a molecular weight below 500 Da generally exhibit better skin penetration. Bergapten (216.19 g/mol ) falls comfortably within this range. This compound (356.42 g/mol ) is also below this threshold but is considerably larger, which may hinder its diffusion through the tight junctions of the stratum corneum.
-
Lipophilicity: An optimal log P value for skin permeation is typically between 1 and 3. Bergapten has a log P of approximately 2.00[1]. The long octadienyloxy side chain of the 8-psoralen derivative would significantly increase its lipophilicity; however, the presence of a terminal hydroxyl group will introduce a hydrophilic character. This could result in a molecule with an amphipathic nature, which might affect its partitioning from the vehicle into the stratum corneum and its subsequent diffusion through the aqueous viable epidermis.
Based on these structural considerations, it is hypothesized that the skin permeation of this compound would be lower than that of bergapten. The larger size and potentially less optimal lipophilicity could lead to a lower permeability coefficient, reduced flux, and a longer lag time.
Experimental Protocol: In Vitro Skin Permeation Study
The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a gold-standard method for assessing dermal absorption.[1] This protocol would be suitable for a head-to-head comparison of the two compounds.
1. Skin Preparation:
- Human or animal (e.g., porcine or rat) skin is used. Full-thickness skin is excised from the abdominal or dorsal region.
- Subcutaneous fat and connective tissue are carefully removed.
- The skin is often dermatomed to a thickness of approximately 200-500 µm to isolate the stratum corneum and epidermis.
- The integrity of the skin barrier can be assessed by measuring its transepidermal water loss (TEWL) or electrical resistance.
2. Franz Diffusion Cell Setup:
- The Franz diffusion cell consists of a donor chamber and a receptor chamber, between which the prepared skin membrane is mounted.[1]
- The stratum corneum side of the skin faces the donor chamber, and the dermal side is in contact with the receptor fluid.
- The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80 to maintain sink conditions). The fluid is continuously stirred and maintained at 32°C to mimic physiological conditions.
3. Application of Test Compounds:
- A known concentration of the test compound (bergapten or this compound) dissolved in a suitable vehicle is applied to the skin surface in the donor chamber.
4. Sampling and Analysis:
- At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid are withdrawn for analysis.
- The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid.
- The concentration of the permeated compound in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[1]
5. Data Analysis:
- The cumulative amount of the compound permeated per unit area of the skin is plotted against time.
- The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
- The lag time (tL) is determined by extrapolating the linear portion of the curve to the x-axis.
- The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor chamber.
Visualizations
References
- 1. Psoralens percutaneous permeation across the human whole skin and the epidermis in respect to their polarity (in vitro study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeation characteristics of 8-methoxypsoralen through human skin; relevance to clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative analysis of monoadduct versus crosslink formation for different psoralens
A Comparative Guide to Monoadduct and Crosslink Formation by Different Psoralens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the formation of DNA monoadducts versus interstrand crosslinks (ICLs) by different psoralen (B192213) compounds upon UVA irradiation. Psoralens are a class of naturally occurring and synthetic compounds used in photochemotherapy, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. Their therapeutic effects, as well as their genotoxicity, are primarily mediated through the formation of covalent adducts with DNA. Understanding the quantitative distribution of monoadducts and the more cytotoxic ICLs is crucial for the development of safer and more effective photosensitizing drugs.
Data Presentation: Quantitative Comparison of Psoralen Adduct Formation
Table 1: Interstrand Crosslink (ICL) Formation by Different Psoralens
| Psoralen | UVA Dose (J/cm²) | ICLs per 10³ Nucleotides |
| 8-Methoxypsoralen (8-MOP) | 0.5 | ~0.04 |
| 10.0 | ~0.13 | |
| Amotosalen (S-59) | 0.5 | 3.9 |
| 10.0 | 12.8 | |
| 4,5',8-trimethylpsoralen (TMP) | Not Quantified | Qualitatively high propensity for ICL formation |
| Angelicin | Not Quantified | Forms only monoadducts, no ICLs[3] |
Table 2: Monoadduct (MA) Formation by Different Psoralens
| Psoralen | UVA Dose (J/cm²) | Total MAs per 10⁶ Nucleotides |
| 8-Methoxypsoralen (8-MOP) | 0.5 | 20.2 |
| 10.0 | 66.6 | |
| Amotosalen (S-59) | 0.5 | 319 |
| 10.0 | 194 | |
| 4,5',8-trimethylpsoralen (TMP) | Not Quantified | Forms both monoadducts and crosslinks |
| Angelicin | Not Quantified | Exclusively forms monoadducts[3] |
Summary of Findings:
-
Amotosalen (S-59) is a significantly more potent inducer of ICLs than 8-MOP , with yields approximately 100-fold higher under the tested conditions.[1][2]
-
For both 8-MOP and S-59, the formation of ICLs is more abundant than monoadducts.[1]
-
With increasing UVA dose, the number of ICLs increases for both 8-MOP and S-59.[1]
-
The total number of monoadducts for 8-MOP increases with the UVA dose, whereas for S-59, it shows a decreasing trend at higher UVA doses, which may be indicative of the conversion of monoadducts to crosslinks.[1]
-
Angelicin , due to its angular structure, is unable to form ICLs and exclusively produces monoadducts.[3]
-
TMP is known to have a high propensity for forming ICLs, though quantitative data for direct comparison is limited.
Experimental Protocols
The following are detailed methodologies for key experiments in the quantitative analysis of psoralen-DNA adducts.
Cell Culture and Treatment
-
Cell Line: Human cell lines, such as HeLa or human diploid fibroblasts, are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Psoralen Incubation: Cells are seeded in culture dishes and grown to a desired confluency. Before UVA irradiation, the culture medium is replaced with a solution containing the psoralen derivative at a specific concentration (e.g., 10 µM in PBS or serum-free media). The incubation is typically carried out for 15-30 minutes at 37°C to allow for cellular uptake and DNA intercalation.
-
UVA Irradiation: The cells are then exposed to UVA light (typically with a peak emission around 365 nm). The UVA dose is controlled by varying the irradiation time and intensity, measured with a UVA meter.
Quantification of Psoralen-DNA Adducts by LC-MS/MS
This protocol is adapted from Lai et al. (2008).[1]
-
Genomic DNA Isolation: Following psoralen and UVA treatment, cells are harvested, and genomic DNA is isolated using standard protocols (e.g., phenol-chloroform extraction or commercial DNA isolation kits).
-
Enzymatic Digestion: The purified DNA is enzymatically digested to a mixture of nucleosides and small oligonucleotides. A key step is the use of nuclease P1, which can digest the DNA into mononucleotides while leaving the psoralen-adducted dinucleotides (for monoadducts) and tetranucleotides (for crosslinks) intact.
-
LC-MS/MS Analysis:
-
Chromatography: The digested DNA sample is injected into a liquid chromatography system, typically a reverse-phase column (e.g., C18), to separate the different adducts from the normal nucleosides. A gradient elution with solvents like acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid) is commonly used.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in a selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for each adduct are monitored. This provides high sensitivity and specificity for quantification.
-
-
Quantification: Stable isotope-labeled internal standards for each adduct are spiked into the DNA sample before digestion. The amount of each adduct is quantified by comparing the peak area of the analyte to that of its corresponding internal standard.
Mandatory Visualizations
Experimental Workflow for Psoralen Adduct Quantification
Caption: Workflow for the quantitative analysis of psoralen-DNA adducts.
Psoralen-Induced DNA Damage Signaling Pathway
References
- 1. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Therapeutic Index of Novel Psoralens Against Trioxsalen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens, a class of furocoumarins, are photosensitizing agents that have been a cornerstone in the photochemotherapy of skin disorders like psoriasis and vitiligo for decades.[1] Trioxsalen (B1683662) (4,5',8-trimethylpsoralen), a synthetic psoralen (B192213) derivative, is a well-established therapeutic agent in this class.[2] The therapeutic efficacy of psoralens is harnessed through their activation by ultraviolet A (UVA) radiation, a treatment modality known as PUVA (Psoralen + UVA). This activation leads to the formation of covalent adducts with DNA, ultimately inducing apoptosis in hyperproliferative keratinocytes and modulating immune responses.[2][3] However, the clinical utility of psoralens is often limited by their potential for phototoxicity and other adverse effects.
The quest for novel psoralen derivatives with an improved therapeutic index—a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response—is a significant focus in dermatological drug development. A higher therapeutic index indicates a wider margin of safety for a drug. This guide provides a comparative overview of the available data on novel psoralens, using trioxsalen as a benchmark. It outlines the experimental protocols necessary to evaluate the therapeutic index and details the key signaling pathways involved in psoralen-mediated therapy.
Comparative Efficacy and Toxicity Data
A direct comparison of the therapeutic index of novel psoralens against trioxsalen is challenging due to the limited availability of studies that report both the median effective dose (ED50) and the median toxic dose (TD50) under the same experimental conditions. The therapeutic index is calculated as the ratio of TD50 to ED50 (TI = TD50 / ED50).[4] A higher TI value indicates a more favorable safety profile.
| Compound | Cell Line | IC50 (µM) - Dark | IC50 (µM) - UVA (2.0 J/cm²) | Reference |
| Psoralen Derivatives (General) | MRC-5 (Normal lung fibroblasts) | > 80 (for most) | Not Reported | [3] |
| Compound 3f | MDA-MB-231 (HER2- breast cancer) | Inactive | 71.01 | [3] |
| Compound 3g | SK-BR-3 (HER2+ breast cancer) | Inactive | 2.71 | [3] |
| Compound 3j | SK-BR-3 (HER2+ breast cancer) | Inactive | Not specified, but potent | [3] |
| Psoralen | KB, KBv200, K562, K562/ADM (Cancer cell lines) | 88.1, 86.6, 24.4, 62.6 | Not Reported | [5] |
| Isopsoralen | KB, KBv200, K562, K562/ADM (Cancer cell lines) | 61.9, 49.4, 49.6, 72.0 | Not Reported | [5] |
Table 1: In Vitro Cytotoxicity of Novel Psoralen Derivatives. This table highlights the phototoxicity of novel psoralen derivatives against different cancer cell lines. A lower IC50 value upon UVA irradiation indicates higher potency. The lack of toxicity in the dark is a desirable characteristic for a photosensitizer.
| Compound | Cell Line | Parameter | Observation | Reference |
| 8-methoxypsoralen (8-MOP) | Sup-T1 (T-lymphocytic) | Apoptosis Induction | > background apoptosis at 12.5 ng/mL + 0.5 J/cm² UVA | [6] |
| Psoralen & Isopsoralen | KB (Cancer cell line) | Apoptosis Induction | Significant increase in apoptotic cells after 48h treatment | [5] |
Table 2: Apoptosis Induction by Psoralens. This table summarizes the conditions under which psoralens have been shown to induce apoptosis, a key mechanism for their therapeutic effect in hyperproliferative skin diseases.
Experimental Protocols
To systematically benchmark the therapeutic index of novel psoralens against trioxsalen, a series of well-defined in vitro and in vivo experiments are required.
In Vitro Therapeutic Index Determination
This protocol aims to determine the concentration of a psoralen derivative that elicits a desired therapeutic effect (e.g., inhibition of keratinocyte proliferation) and the concentration that causes toxicity to normal cells.
1. Cell Culture:
-
Target Cells: Human keratinocyte cell lines (e.g., HaCaT) for efficacy assessment.
-
Control Cells: Human dermal fibroblasts or other non-target skin cells for toxicity assessment.
2. Efficacy Assessment (ED50):
-
Seed keratinocytes in 96-well plates.
-
Treat cells with a range of concentrations of the novel psoralen and trioxsalen.
-
After a suitable incubation period (e.g., 2 hours), irradiate the cells with a specific dose of UVA light.
-
Assess cell proliferation 48-72 hours post-irradiation using a standard assay (e.g., MTT, BrdU).
-
The ED50 is the concentration of the compound that causes a 50% reduction in cell proliferation.
3. Toxicity Assessment (TD50):
-
Seed control cells (e.g., fibroblasts) in 96-well plates.
-
Follow the same treatment and irradiation protocol as for the efficacy assessment.
-
Assess cell viability using a cytotoxicity assay (e.g., LDH release, live/dead staining).
-
The TD50 is the concentration of the compound that causes 50% cell death.
4. Calculation of Therapeutic Index:
-
TI = TD50 / ED50
In Vitro Therapeutic Index Determination Workflow.
In Vivo Therapeutic Index Determination
Animal models are crucial for evaluating the therapeutic index in a more physiologically relevant setting. Psoriasis-like skin models in mice are commonly used.
1. Animal Model:
-
Induce a psoriasis-like phenotype in mice (e.g., using imiquimod).
2. Efficacy Assessment (ED50):
-
Administer the novel psoralen or trioxsalen topically or systemically at various doses.
-
After a defined period, irradiate the affected skin area with UVA.
-
Monitor the reduction in psoriatic lesion severity (e.g., Psoriasis Area and Severity Index - PASI score).
-
The ED50 is the dose that achieves a 50% reduction in the PASI score.
3. Toxicity Assessment (TD50):
-
Administer the compounds to healthy mice at a range of doses.
-
Irradiate a defined area of skin with UVA.
-
Assess skin for signs of phototoxicity (e.g., erythema, edema, blistering) and systemic toxicity (e.g., weight loss, behavioral changes).
-
The TD50 is the dose that causes a defined toxic effect in 50% of the animals.
4. Calculation of Therapeutic Index:
-
TI = TD50 / ED50
Signaling Pathways
The therapeutic and toxic effects of psoralens are mediated by complex intracellular signaling pathways. Understanding these pathways is crucial for the rational design of novel derivatives with improved therapeutic indices.
PUVA-Induced Apoptosis
Upon UVA activation, psoralens intercalate into DNA and form monoadducts and interstrand crosslinks. This DNA damage triggers cell cycle arrest and apoptosis, primarily through the activation of the p53 tumor suppressor pathway. In some cellular contexts, the JAK-STAT signaling pathway can also augment PUVA-induced apoptosis.
Key Signaling Pathways in PUVA-Induced Apoptosis.
Anti-inflammatory Effects
Psoralens also exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. By inhibiting these pathways, psoralens can reduce the production of pro-inflammatory cytokines that contribute to the pathogenesis of psoriasis.
Psoralen-Mediated Anti-inflammatory Signaling.
Conclusion
Trioxsalen remains a valuable therapeutic agent for various skin diseases. However, the development of novel psoralen derivatives with a superior therapeutic index is a critical goal for improving patient safety and treatment outcomes. While direct comparative data on the therapeutic indices of novel psoralens and trioxsalen are scarce, preliminary in vitro studies suggest that new derivatives with enhanced potency and selectivity are emerging.
The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the systematic evaluation and development of these next-generation photosensitizers. Future research should focus on conducting comprehensive preclinical studies that directly compare the efficacy and toxicity of novel psoralens with established drugs like trioxsalen to generate the quantitative data needed for a definitive assessment of their therapeutic index. This will be instrumental in identifying promising candidates for clinical development and ultimately providing safer and more effective treatments for patients with debilitating skin conditions.
References
- 1. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of apoptosis induction in human cell lines by UVA and 8-MOP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiproliferative Activity of Psoralen and Angelicin
A Side-by-Side Evaluation for Researchers and Drug Development Professionals
Psoralen (B192213) and its angular isomer, angelicin (B190584), both naturally occurring furanocoumarins, have garnered significant attention in cancer research for their antiproliferative properties. While structurally similar, their distinct spatial arrangement of the furan (B31954) ring relative to the coumarin (B35378) moiety leads to notable differences in their biological activities and mechanisms of action. This guide provides a comprehensive side-by-side evaluation of their antiproliferative effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Quantitative Evaluation of Antiproliferative Activity
The antiproliferative efficacy of psoralen and angelicin has been evaluated across a range of cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values reported in various studies. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| KB | Oral Carcinoma | Psoralen | 88.1 | [1] |
| Angelicin (Isopsoralen) | 61.9 | [1] | ||
| KBv200 | Multidrug-Resistant Oral Carcinoma | Psoralen | 86.6 | [1] |
| Angelicin (Isopsoralen) | 49.4 | [1] | ||
| K562 | Erythroleukemia | Psoralen | 24.4 | [1] |
| Angelicin (Isopsoralen) | 49.6 | [1] | ||
| K562/ADM | Multidrug-Resistant Erythroleukemia | Psoralen | 62.6 | [1] |
| Angelicin (Isopsoralen) | 72.0 | [1] | ||
| MG-63 | Osteosarcoma | Psoralen | 25 | [2] |
| U2OS | Osteosarcoma | Psoralen | 40 | [2] |
| PC-3 | Prostate Cancer | Angelicin | Data not quantified, potent growth inhibition observed | [3] |
| HepG2 | Liver Cancer | Angelicin | Dose- and time-dependent apoptosis observed | [4] |
| Huh-7 | Liver Cancer | Angelicin | Dose- and time-dependent apoptosis observed | [4] |
Mechanisms of Antiproliferative Action: A Comparative Overview
Psoralen and angelicin exert their antiproliferative effects through distinct yet sometimes overlapping mechanisms, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
DNA Interaction: A fundamental difference lies in their interaction with DNA upon photoactivation with UVA light. Psoralen, with its linear structure, can intercalate into DNA and form both monoadducts and covalent interstrand cross-links (ICLs) with pyrimidine (B1678525) bases, which are highly cytotoxic and block DNA replication and transcription[5][6]. Angelicin, due to its angular geometry, can only form monoadducts, which are more readily repaired by cellular mechanisms[7]. This distinction contributes to the generally lower phototoxicity of angelicin compared to psoralen[7]. However, it's noteworthy that both compounds exhibit antiproliferative activity even without photoactivation[8].
Induction of Apoptosis: Both isomers are potent inducers of apoptosis.
-
Psoralen: Triggers apoptosis through DNA damage, which can activate the p53 tumor suppressor pathway[6][9]. Photoactivated psoralen has also been shown to influence the immunogenic properties of cells, leading to apoptosis in cells with high rates of division[8][10]. In osteosarcoma cells, psoralen induces apoptosis via the endoplasmic reticulum stress pathway[2].
-
Angelicin: Induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways[3][7]. It can modulate the expression of Bcl-2 family proteins, leading to the activation of caspase-9 and caspase-3[3][11]. In some cancer cells, angelicin's apoptotic effect is linked to the inhibition of NF-κB and MAPK signaling pathways[11].
Cell Cycle Arrest:
-
Psoralen: Can induce cell cycle arrest at different phases depending on the cell type. For instance, in breast cancer cells, it can cause a G0/G1 phase block in MCF-7 cells and a G2/M phase block in MDA-MB-231 cells[12]. PUVA (psoralen + UVA) treatment is known to cause a G2 phase blockade[12].
-
Angelicin: Has been shown to induce cell cycle arrest in the sub-G1 phase in prostate cancer cells, which is closely associated with apoptosis[3]. In cervical cancer cells, angelicin treatment leads to an arrest in the G0/G1 phase[9].
Modulation of Signaling Pathways:
-
Psoralen: Can block tyrosine kinase signaling[8][10]. It has also been shown to counteract the stimulatory effects of mitogens on the PI3 kinase/Akt survival pathway in breast cancer cells[6].
-
Angelicin: Has a broader reported impact on signaling pathways. It has been shown to inhibit the PI3K/AKT pathway in liver cancer cells[4][5], the NF-κB and MAPK pathways in various contexts[11], and to negatively regulate the DUSP6-mediated cMYC-MAPK signaling pathway in oral squamous cell carcinoma[13]. Angelicin has also demonstrated a greater ability to inhibit tubulin polymerization than psoralen[1][7].
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the antiproliferative activity of psoralen and angelicin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of psoralen or angelicin and incubate for the desired period (e.g., 24, 48, or 72 hours)[1].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with psoralen or angelicin.
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight[9].
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A[9].
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA[9].
Apoptosis Assay by Annexin V/PI Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with psoralen or angelicin at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol[1].
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature[1].
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive[1].
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).
Conclusion
Both psoralen and angelicin demonstrate significant antiproliferative activity, albeit through distinct molecular mechanisms. Psoralen's potent DNA cross-linking ability upon photoactivation makes it a powerful, though potentially more phototoxic, agent. Angelicin, forming only DNA monoadducts, appears to have a more diverse range of action on cellular signaling pathways, including the PI3K/Akt and MAPK pathways, and a pronounced effect on tubulin polymerization. The choice between these isomers for further drug development would depend on the specific cancer type, the desired mechanism of action, and the tolerance for potential phototoxicity. This guide provides a foundational comparison to aid researchers in their evaluation and selection of these promising furanocoumarins for anticancer applications.
References
- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Angelicin-A Furocoumarin Compound With Vast Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Angelicin inhibits the malignant behaviours of human cervical cancer potentially via inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of psoralens as anti-tumoral agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Psoralen: a narrative review of current and future therapeutic uses | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-tumor effect and hepatotoxicity mechanisms of psoralen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wjgnet.com [wjgnet.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen, a coumarin (B35378) derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of related psoralen (B192213) derivatives, which are known to possess hazardous properties.
I. Hazard Profile of Psoralen Derivatives
| Hazard Statement | Compound | Source |
| Harmful if swallowed | 8-Methoxypsoralen | [1] |
| Causes severe skin burns and eye damage | 8-Methoxypsoralen | [1] |
| May cause genetic defects | 8-Methoxypsoralen | [1] |
| May cause cancer | 8-Methoxypsoralen | [1] |
| Causes skin irritation | 8-Geranyloxypsoralen | [2] |
| May cause an allergic skin reaction | 8-Geranyloxypsoralen | |
| Causes serious eye damage | 8-Geranyloxypsoralen | |
| Harmful to aquatic life | 8-Geranyloxypsoralen |
Given these potential hazards, this compound should be treated as a hazardous substance.
II. Proper Disposal Protocol
The recommended procedure for the disposal of this compound and its containers is to engage a licensed professional waste disposal service. Do not dispose of this chemical into the environment, drains, or sewer systems.
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Treat all quantities of this compound, including pure compound, solutions, and contaminated labware, as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent unintentional reactions.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the waste, including chemical-resistant gloves, safety goggles, and a lab coat.
-
-
Waste Collection:
-
Solid Waste: Collect any solid form of the compound or contaminated materials (e.g., weighing paper, gloves, bench paper) in a clearly labeled, sealable, and chemically compatible container. The label should include the chemical name, "Hazardous Waste," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[3]. Ensure the waste container is compatible with these solvents.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed containers should be disposed of in accordance with local regulations, which may still require them to be treated as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Provide the waste disposal service with all necessary information about the chemical, including its known and potential hazards.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 8-Geranyloxypsoralen, 100 mg, CAS No. 7437-55-0 | Coumarins | Secondary plant substances | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 3. This compound | CAS:144398-34-5 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
Essential Safety and Operational Guidance for 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 144398-34-5[1] |
| Molecular Formula | C21H24O5 |
| Appearance | Solid[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |
| Primary Hazards | As a psoralen (B192213) derivative, it should be handled as a photosensitizer, irritant, and potentially harmful if swallowed.[2][3] |
Personal Protective Equipment (PPE)
Due to the photosensitizing nature of psoralen compounds, appropriate PPE is mandatory to prevent skin and eye exposure to the chemical and subsequent light-induced adverse reactions.
| Operation | Required PPE |
| Receiving and Unpacking | - Nitrile gloves- Laboratory coat- Safety glasses |
| Weighing and Aliquoting (Solid) | - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Use in a chemical fume hood or ventilated enclosure |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Use in a chemical fume hood |
| Experimental Use | - Nitrile gloves- Laboratory coat- Chemical splash goggles- UV-blocking face shield if there is a splash risk and potential for UV exposure |
| Spill Cleanup | - Nitrile gloves (double-gloving)- Chemical resistant apron or gown- Chemical splash goggles- Face shield- Respiratory protection may be required depending on the spill size and ventilation |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
Step-by-Step Operational Plan
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and other sources of UV radiation. Keep the container tightly closed. The parent compound, psoralen, is recommended to be kept refrigerated.[4]
Preparation of Solutions
-
Controlled Area: All work with the solid compound and its solutions must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing the solid, use a ventilated balance enclosure or a chemical fume hood to prevent the dispersal of dust.
-
Dissolving: Add the solid to the solvent slowly. As this compound is soluble in several organic solvents, ensure the chosen solvent is compatible with other reagents in your experiment.[1]
Experimental Use
-
UV Protection: Psoralens are potent photosensitizers that can bind to DNA upon activation by UVA light.[5] Therefore, all handling procedures should be performed with minimal exposure to ambient and artificial UV light. Use UV-filtered lighting or work in a dimly lit room where possible.
-
Skin and Eye Protection: Always wear appropriate PPE to prevent contact with skin and eyes.[6][7][8] After handling, thoroughly wash hands and any potentially exposed skin.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Handle the compound in a manner that minimizes the generation of dust or aerosols.[4]
Spill and Emergency Procedures
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the contaminated material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Provide them with the Safety Data Sheet (SDS) for psoralen.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused compound, contaminated gloves, absorbent pads, and other solid materials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and chemically resistant hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name, and the primary hazards (e.g., "Photosensitizer," "Irritant").
-
Storage of Waste: Store waste containers in a designated, well-ventilated secondary containment area, away from light sources, until collection by a licensed hazardous waste disposal contractor.
-
Disposal: Arrange for the disposal of all waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[9][10]
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | CAS:144398-34-5 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uhs.nhs.uk [uhs.nhs.uk]
- 7. nn.nhs.scot [nn.nhs.scot]
- 8. Oral Psoralen Phototherapy with Ultraviolet A Light - Midtown Raleigh, NC: Integrated Dermatology of North Raleigh [northraleighderm.com]
- 9. radtech.org [radtech.org]
- 10. Hazardous Waste - Defense Centers for Public Health - Aberdeen [ph.health.mil]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
